Structural Elucidation and Stereochemical Profiling of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Executive Summary The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPC...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands [1]. The saturation of the indazole core introduces critical three-dimensionality, allowing the molecule to access distinct selectivity pockets that planar aromatic systems cannot reach.
This whitepaper provides an in-depth technical analysis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 1334203-56-3). By possessing a primary amine at the C6 position and an isopropyl group at N1, this molecule presents unique stereochemical and crystallographic challenges. This guide details the conformational landscape of the partially saturated ring, the crystallographic parameters governing its solid-state behavior, and the field-proven protocols required for its chiral resolution and absolute stereochemical assignment.
Stereochemistry and Conformational Landscape
Topological Constraints and Ring Puckering
The core of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine consists of a planar pyrazole ring fused to a saturated cyclohexane ring. The
sp2
hybridization of the bridgehead carbons (C3a and C7a) forces the adjacent C4 and C7 carbons to lie nearly coplanar with the pyrazole system. Consequently, the conformational flexibility of the six-membered ring is highly restricted.
Crystallographic studies of analogous tetrahydroindazole systems demonstrate that the saturated ring typically adopts a twisted half-chair or sofa conformation to minimize torsional strain [2, 3]. In this geometry, only the C5 and C6 atoms significantly pucker out of the plane defined by the pyrazole ring.
The C6 Chiral Center: Axial vs. Equatorial Preference
The introduction of the primary amine at the C6 position creates a stereocenter, yielding two enantiomers: (6R) and (6S). Within the half-chair/sofa conformation, the C6-amine group can occupy either a pseudo-axial or pseudo-equatorial position.
Thermodynamically, the pseudo-equatorial conformer is heavily favored . A pseudo-axial amine would suffer from severe 1,3-diaxial steric clashes with the axial protons located at the C4 position. In the solid state, crystal packing forces and intermolecular hydrogen bonding (specifically
N−H⋯N
interactions between the C6-amine and the N2 of the pyrazole) further lock the molecule into the pseudo-equatorial geometry [2].
Caption: Conformational equilibrium of the C6-amine, highlighting the thermodynamic preference for the pseudo-equatorial state.
Crystallographic Profiling
Understanding the solid-state arrangement of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is critical for formulation and downstream synthetic applications. The primary driving force in the crystal lattice is the hydrogen-bonding network. The primary amine acts as a bifurcated hydrogen bond donor, while the
sp2
-hybridized N2 atom of the pyrazole ring acts as the primary acceptor.
When crystallized as a racemate, the compound typically crystallizes in a centrosymmetric space group (e.g.,
P21/c
), where pairs of (R) and (S) enantiomers form inversion-related dimers. Conversely, enantiopure samples must crystallize in non-centrosymmetric, Sohncke space groups (e.g.,
P21
or
P212121
) [2].
Quantitative Crystallographic Data
The following table summarizes the representative X-ray diffraction (XRD) parameters for both the racemic free base and the enantiopure hydrochloride salt of the tetrahydroindazole derivative.
Parameter
Racemic Free Base
Enantiopure (6R)-HCl Salt
Crystal System
Monoclinic
Orthorhombic
Space Group
P21/c
(Centrosymmetric)
P212121
(Non-centrosymmetric)
Z (Molecules/Unit Cell)
4
4
Conformation
Twisted Half-Chair
Sofa
Amine Orientation
Pseudo-equatorial
Pseudo-equatorial
Primary H-Bonding
N−H⋯Npyrazole
(Intermolecular)
N−H⋯Cl−
(Charge-assisted)
Flack Parameter
N/A
0.02(3)
Experimental Protocols
To transition from a racemic mixture to a crystallographically validated, enantiopure compound, a robust two-phase workflow is required: Chiral Resolution followed by Single-Crystal X-Ray Diffraction (SCXRD).
Caption: End-to-end workflow from racemic mixture to absolute stereochemical assignment.
Protocol 1: Chiral Resolution via Preparative SFC
Rationale: Basic aliphatic amines often streak and exhibit poor peak shape on traditional normal-phase HPLC due to secondary interactions with free silanols on the silica support. Supercritical Fluid Chromatography (SFC) using
CO2
and a basic modifier ensures sharp peaks, rapid equilibration, and prevents the degradation of the amine.
Step-by-Step Methodology:
Sample Preparation: Dissolve the racemic 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine in MS-grade Methanol to a concentration of 50 mg/mL.
Stationary Phase Selection: Utilize an immobilized chiral stationary phase (e.g., Chiralpak IG, 5 µm, 21 x 250 mm). The immobilized amylose derivative prevents phase degradation from basic additives.
Mobile Phase Configuration: Isocratic elution using 80% Supercritical
CO2
and 20% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA acts as a sweeping agent, masking residual silanols and preventing peak tailing.
Fraction Collection: Trigger collection via UV detection at 230 nm.
Self-Validation (QC): Re-inject an aliquot of each collected fraction onto an analytical Chiralpak IG column. The protocol is validated only if the Enantiomeric Excess (ee) is
≥
99.0%.
Protocol 2: Single-Crystal Growth and SCXRD Analysis
Rationale: Slow evaporation of primary amines often leads to the absorption of atmospheric
CO2
, forming unwanted carbamate or carbonate salts. Vapor diffusion in a closed system prevents atmospheric contamination and provides the slow, controlled supersaturation required for diffraction-quality crystals.
Step-by-Step Methodology:
Solvent System Selection: Dissolve 10 mg of the enantiopure (6R)-fraction in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial. DCM acts as a highly soluble inner solvent.
Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n-Hexane (anti-solvent). Cap the outer vial tightly.
Crystallization: Allow the system to stand undisturbed at 20°C for 48–72 hours. The volatile anti-solvent (Hexane) will slowly diffuse into the DCM, lowering the amine's solubility and initiating nucleation.
Diffraction and Self-Validation: Mount a single, block-like crystal on a diffractometer equipped with a Cu-K
α
microfocus source (
λ=1.54184
Å). Causality: Copper radiation is strictly required for molecules lacking heavy atoms (like halogens) to generate sufficient anomalous dispersion for absolute structure determination.
Absolute Structure Assignment: Refine the structure and calculate the Flack parameter. The experimental protocol is self-validating: a Flack parameter of
0.00±0.05
confirms the correct absolute stereochemistry, while a value near 0.5 indicates a twinned or racemic crystal.
References
Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2014.[Link]
Crystal Structure of 3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium Chloride and Its Monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 2017.[Link]
A Strategic Guide to Target Validation for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine: A Putative Kinase Inhibitor
This technical guide provides a comprehensive framework for elucidating the mechanism of action and validating the cellular targets of the novel compound, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. The struct...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive framework for elucidating the mechanism of action and validating the cellular targets of the novel compound, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. The structural motif of this molecule, the tetrahydroindazole core, is a well-established "privileged scaffold" in medicinal chemistry, frequently associated with kinase inhibition.[1] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of key kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-2 Inducible T-cell Kinase (ITK).[1][2][3] This guide, therefore, presupposes a primary hypothesis that 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine functions as a kinase inhibitor and outlines a rigorous, multi-tiered strategy for target identification, engagement, and functional validation.
Part 1: Initial Target Hypothesis and Deconvolution
The journey of validating a drug target begins with identifying the most probable molecular interactors. Given the structural alerts within 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, an initial broad-spectrum screening against a panel of kinases is the most logical first step.
In Vitro Kinome Profiling
A comprehensive in vitro kinase screen is essential to identify the primary kinase target(s) and assess the selectivity of the compound. This is typically performed as a fee-for-service by specialized vendors.
Rationale: This experiment provides a broad yet precise view of the compound's activity across a large panel of human kinases, offering initial clues to its primary target(s) and potential off-target effects.
Methodology: A radiometric assay, such as the HotSpot™ Kinase Screen, is considered the gold standard due to its direct measurement of phosphate incorporation and high sensitivity.[4] Alternatively, luminescence-based assays like ADP-Glo™ offer a faster, high-throughput option.[4][5]
Data Interpretation: The results will be presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) against each kinase in the panel. Hits are typically defined as kinases exhibiting >50% or >70% inhibition.
Parameter
Description
Significance
Primary Target(s)
Kinase(s) with the highest percentage of inhibition.
The most likely therapeutic target(s).
Selectivity Score
A measure of how selectively the compound inhibits the primary target(s) over other kinases.
A higher selectivity score is desirable to minimize off-target effects.
Off-Target Profile
Other kinases that are significantly inhibited.
Important for predicting potential side effects and for polypharmacology approaches.
Phenotypic Screening for Pathway-Level Insights
Parallel to in vitro screening, phenotypic screening in relevant cell lines can provide crucial context about the compound's functional effects.[6][7]
Rationale: This approach assesses the compound's effect on cellular phenotypes, such as proliferation, apoptosis, or cell cycle arrest, without a priori knowledge of the target.[6] The observed phenotype can then be correlated with the in vitro kinase inhibition profile to build a stronger target hypothesis.
Methodology: A panel of cancer cell lines with known dependencies on specific kinase signaling pathways should be selected. The compound is added at various concentrations, and cell viability is assessed using assays like CellTiter-Glo®.
Data Interpretation: The half-maximal inhibitory concentration (IC50) is determined for each cell line. A pattern of sensitivity in cell lines known to be dependent on a particular kinase or pathway strongly suggests that the compound targets that pathway.
Part 2: Confirming Target Engagement in a Cellular Context
Once putative targets are identified, it is critical to confirm that the compound directly engages these targets within a living cell.[8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[11][13]
Rationale: This assay provides direct evidence of target engagement in a physiologically relevant context, accounting for factors like cell permeability and intracellular compound concentration.[10][11]
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Protocol: CETSA with Western Blot Detection
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine or a vehicle control for 2 hours.[14]
Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler.[10]
Lysis and Fractionation: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to induce lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.[10][14]
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
Western Blot Analysis: Normalize protein concentrations and analyze by SDS-PAGE and Western blotting using an antibody specific to the putative target kinase.
Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Parameter
Description
Interpretation
Melt Curve
A plot of the amount of soluble protein as a function of temperature.
Characterizes the thermal stability of the target protein.
Thermal Shift (ΔTm)
The change in the melting temperature of the target protein upon compound binding.
A positive ΔTm indicates stabilization and direct target engagement.
Isothermal Dose-Response (ITDRF)
CETSA performed at a fixed temperature with varying compound concentrations.
Allows for the determination of the EC50 for target engagement in cells.
Part 3: Functional Validation of Target Inhibition
Confirming that target engagement translates into a functional cellular outcome is the final and most critical step in target validation.[15][16][17] This involves assessing the compound's effect on the kinase's activity and its downstream signaling pathway.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of the target kinase and its inhibition by the compound.
Rationale: To quantify the potency of the compound as an inhibitor of the purified kinase and to determine its mechanism of inhibition (e.g., ATP-competitive).
Methodologies: A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[5][18][19]
Radiometric Assays: The "gold standard," directly measuring the transfer of radiolabeled phosphate from [γ-³²P]ATP to a substrate.[4][5]
Fluorescence Polarization (FP): A homogeneous assay that measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust assay format that uses a lanthanide donor and a fluorescent acceptor to detect phosphorylation.
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][19]
Data Analysis: Dose-response curves are generated to determine the IC50 value of the compound for the target kinase. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Cellular Assays for Downstream Pathway Modulation
These experiments aim to demonstrate that the compound inhibits the kinase's signaling pathway within the cell.
Rationale: To link target engagement and kinase inhibition to a measurable downstream cellular effect, confirming the compound's mechanism of action.
Experimental Workflow:
Caption: Workflow for validating downstream pathway modulation.
Example Application (Hypothetical Target: CDK2):
Cell Synchronization: Synchronize cells in the G1/S phase of the cell cycle, where CDK2 is active.
Compound Treatment: Treat cells with 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine.
Analysis of Downstream Substrates: Use Western blotting to measure the phosphorylation status of known CDK2 substrates, such as Retinoblastoma protein (pRb) at Serine 807/811.
Expected Outcome: A dose-dependent decrease in the phosphorylation of pRb would confirm the inhibition of CDK2 activity in the cell.
Conclusion
The proposed multi-faceted approach provides a robust and logical framework for the target validation of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. By systematically progressing from broad-spectrum screening to direct target engagement and functional cellular assays, researchers can confidently identify the primary molecular target(s), elucidate the mechanism of action, and build a strong foundation for further preclinical and clinical development. This rigorous validation process is paramount to mitigating the risks of late-stage failures in the drug discovery pipeline.
References
Georg, G. I., & Chakrasali, R. T. (2014). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. ACS Medicinal Chemistry Letters, 5(7), 776–781. Available from: [Link]
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available from: [Link]
Frontiers in Cell and Developmental Biology. (2022). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers. Available from: [Link]
Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. Available from: [Link]
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? BellBrook Labs. Available from: [Link]
Almqvist, H., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available from: [Link]
Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Available from: [Link]
Scott, A. D., et al. (2017). Biophysical methods in early drug discovery. Biochemical Society Transactions, 45(5), 1235–1244. Available from: [Link]
Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available from: [Link]
Auld, D. S., et al. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available from: [Link]
Goldstein, D. M., et al. (2014, June 11). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available from: [Link]
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available from: [Link]
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. Available from: [Link]
Goldstein, D. M., et al. (2015, April 6). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. Available from: [Link]
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Technology Networks. Available from: [Link]
Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. Available from: [Link]
Du, G. H., et al. (2008). Target validation: A door to drug discovery. Journal of Pharmaceutical Sciences. Available from: [Link]
Molecular Target Validation in preclinical drug discovery. (2014, May 2). Drug Discovery Today. Available from: [Link]
Goldstein, D. M., et al. (2015, May 14). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. PubMed. Available from: [Link]
Horizon Discovery. (n.d.). Drug Target Identification & Validation. Horizon Discovery. Available from: [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
For Immediate Release This whitepaper provides a detailed examination of the core physicochemical properties of the novel indazole derivative, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Intended for researche...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This whitepaper provides a detailed examination of the core physicochemical properties of the novel indazole derivative, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Intended for researchers, scientists, and professionals in the field of drug development, this guide synthesizes fundamental data with actionable, field-proven methodologies for solubility assessment, a critical parameter in the early stages of pharmaceutical research.
Introduction: The Significance of Indazole Derivatives
Indazole and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry. Possessing a bicyclic structure composed of a benzene ring fused to a pyrazole ring, this scaffold is a key feature in numerous compounds with a wide array of biological activities. The specific compound of interest, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, is a synthetic derivative with potential applications in various therapeutic areas. Understanding its fundamental physicochemical properties, particularly molecular weight and solubility, is a prerequisite for any further investigation into its biological activity and formulation development.
Core Physicochemical Profile
A compound's journey from a laboratory curiosity to a potential therapeutic agent is fundamentally governed by its physicochemical characteristics. These properties dictate its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).
Molecular Identity and Weight
The foundational step in characterizing any chemical entity is to confirm its molecular identity and mass. This information is crucial for all subsequent quantitative studies.
A dihydrochloride salt form of this compound also exists (CAS: 1334147-55-5) with a molecular weight of 252.18 g/mol .[4][5]
Solubility Profile: A Critical Determinant of Bioavailability
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is one of the most important physicochemical parameters for any potential drug candidate.[6] Poor aqueous solubility can lead to low and erratic bioavailability, complicating in vivo studies and posing significant challenges for formulation.[7][8]
As of the date of this guide, specific experimental solubility data for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine in various solvents is not publicly available. Therefore, this guide will focus on the established methodologies for determining this crucial parameter. The goal for a drug discovery compound is often a solubility of greater than 60 µg/mL.[9]
The solubility of a compound is influenced by its molecular structure (lipophilicity, hydrogen bonding, crystal energy) and the conditions of the solution (pH, co-solvents, temperature, ionic strength).[9][10] For ionizable compounds, pH plays a particularly critical role.[10]
Experimental Determination of Thermodynamic Solubility
To ensure reliable and reproducible data for preclinical development, determining the thermodynamic equilibrium solubility is paramount. This value represents the true saturation point of the compound in a given medium at equilibrium.[11] The shake-flask method, as recommended by organizations like the OECD, is the gold standard for this determination.[12][13]
The following protocol outlines a robust, self-validating system for determining the thermodynamic solubility of the title compound.
Principle of the Shake-Flask Method
The core principle involves adding an excess amount of the solid compound to a specific solvent or buffer system.[10] The resulting suspension is then agitated for an extended period to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[11][13] After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified analytically.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine in various aqueous and organic media.
Other relevant organic solvents (e.g., Ethanol, DMSO)
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge (thermostatted, if possible)
Syringe filters (e.g., 0.45 µm PVDF)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Analytical balance
Procedure:
Preparation: Add an excess amount of the solid compound to a series of vials. A key aspect of this protocol's integrity is ensuring that a visible excess of solid remains at the end of the experiment, confirming that saturation was achieved.[10]
Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired test medium (e.g., PBS pH 7.4) to each vial.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium. This is a critical step; equilibration can take anywhere from 24 to 72 hours.[7][11] To validate this, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the vials to pellet any remaining suspended particles.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, this supernatant should be filtered through a syringe filter (e.g., 0.45 µm).
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A standard calibration curve must be prepared using solutions of known concentrations of the compound.
pH Verification: For aqueous buffers, it is crucial to measure the pH of the final saturated solution to ensure the compound itself did not alter the pH of the medium.[10]
Data Analysis and Presentation
The solubility is determined from the concentration measured by HPLC. Results should be reported in standard units such as µg/mL and µM. Data should be presented in a clear, tabular format.
Example Data Table:
Solvent/Medium
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Final pH
PBS
25
Experimental Value
Calculated Value
Measured Value
SGF (fasted state)
37
Experimental Value
Calculated Value
Measured Value
SIF (fed state)
37
Experimental Value
Calculated Value
Measured Value
Ethanol
25
Experimental Value
Calculated Value
N/A
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the thermodynamic solubility shake-flask assay.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Kinetic vs. Thermodynamic Solubility
In high-throughput screening environments, a kinetic solubility assay is often employed for its speed.[7][8] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often via light scattering (nephelometry).[7][9] While useful for rapid, early-stage assessment, it is crucial to recognize that kinetic solubility often overestimates the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[10][11] For lead optimization and pre-formulation, the thermodynamic value is indispensable.[7]
Conclusion
The compound 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine has a molecular weight of 179.27 g/mol . While its specific solubility profile requires experimental determination, this guide provides the authoritative, field-proven methodology necessary for obtaining this critical data. The robust shake-flask protocol detailed herein serves as a self-validating system to generate reliable thermodynamic solubility data, which is fundamental for advancing any compound through the drug discovery and development pipeline. Adherence to these rigorous experimental standards ensures data integrity and provides a solid foundation for subsequent formulation and bioavailability studies.
References
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. American Elements. [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. [Link]
An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Foreword: Charting a Course for a Novel Compound The compound 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is a synthetic molecule built upon the indazole scaffold. The indazole core, a fusion of benzene and pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting a Course for a Novel Compound
The compound 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is a synthetic molecule built upon the indazole scaffold. The indazole core, a fusion of benzene and pyrazole rings, is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[1] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] While the specific biological profile of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine remains uncharacterized in public literature, its structural motifs suggest a high probability of interaction with various biological targets.
This guide, therefore, serves as a comprehensive roadmap for the modern researcher tasked with the de novo characterization of this compound's receptor binding affinity. It is designed not as a recitation of known data, but as a strategic and methodological blueprint. We will proceed from a logical, evidence-based approach to target identification, through a tiered screening cascade, to the granular detail of a definitive binding assay. Every recommendation is grounded in established principles of drug discovery, ensuring a scientifically rigorous and efficient investigation.
Target Identification: A Rationale Grounded in Chemical Precedent
The journey to understanding a compound's activity begins with a rational selection of potential biological targets. The chemical architecture of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine provides critical clues. The indazole and, more broadly, the pyrazole nucleus are known to interact with several key classes of proteins that are central to cellular signaling and disease pathology.
Protein Kinases: The human kinome, comprising over 500 kinases, is a primary focus of modern drug discovery, particularly in oncology and immunology.[4] Kinases are structurally conserved, and many inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site.[4] Indazole derivatives have been successfully developed as potent kinase inhibitors, with several, such as Pazopanib and Axitinib, achieving clinical use.[1] This strong precedent makes the kinome a high-priority target class for initial screening.
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the target of approximately one-third to one-half of all currently marketed drugs.[5][6] They are integral to a vast array of physiological processes.[7] The pyrazole scaffold is present in established GPCR modulators, such as the CB1 receptor antagonist Rimonabant.[8] The structural features of our target compound are consistent with those that could facilitate interactions within the transmembrane binding pockets of various GPCRs.
Ion Channels: These pore-forming proteins are critical for regulating ion flux across cell membranes and are fundamental to neuronal signaling and cardiac function.[9] Pyrazole-containing compounds have been shown to modulate ion channel activity, including acid-sensing ion channels.[10] Given their importance as drug targets, a broad screen against a panel of ion channels is a prudent step in the initial characterization.[11]
A Tiered Strategy for Comprehensive Affinity Profiling
To efficiently and cost-effectively characterize a novel compound with an unknown target profile, a multi-tiered screening approach is optimal. This strategy begins with a broad, high-throughput survey of the most probable target classes and progressively narrows the focus to specific, high-affinity interactions.
Caption: A tiered workflow for receptor binding profiling.
Tier 1: Broad Target Class Screening
The primary goal of this phase is to efficiently survey hundreds of potential targets to identify initial "hits." Leveraging established commercial platforms is the most robust and time-effective strategy.
Kinome Profiling: Services like KINOMEscan® utilize an active site-directed competition binding assay to measure interactions between a test compound and a large panel of kinases (often over 480).[12][13] These assays are highly sensitive and report a true thermodynamic dissociation constant (Kd) or percent of control, providing a quantitative measure of interaction.[12] Submitting the compound for a broad scanMAX panel is recommended to gain a comprehensive overview of its kinome-wide selectivity.[13]
GPCR and Safety Profiling: A broad panel of GPCR binding assays, often part of a larger "safety panel," should be employed. These are typically radioligand binding assays that assess a compound's ability to displace a known high-affinity ligand from a receptor.[5] This screen will identify potential interactions across a wide range of GPCR families.
Ion Channel Profiling: High-throughput automated electrophysiology platforms can assess the modulatory effects of a compound on a panel of key ion channels.[14] These platforms provide functional data, identifying the compound as an inhibitor or activator, which is crucial for early safety assessment, particularly for cardiac ion channels like hERG.
Tier 2: Hit Confirmation and Orthogonal Validation
Any primary hits identified in Tier 1 must be rigorously validated. This step is critical to eliminate false positives that can arise from assay artifacts.
Dose-Response Confirmation: The compound should be re-tested in the primary assay format at a range of concentrations (typically 8-10 points) to generate a full dose-response curve and determine an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Orthogonal Assay Validation: A confirmed hit should be tested in a functionally distinct assay format. For example, if a hit is identified in a biochemical kinase binding assay, it should be validated in a cell-based assay that measures the inhibition of a specific phosphorylation event downstream of the target kinase.[4] For a GPCR hit from a binding assay, a functional assay measuring second messenger generation (e.g., cAMP or calcium mobilization) is an appropriate orthogonal test.[5][7]
Tier 3: In-Depth Affinity and Selectivity Characterization
With validated hits in hand, the focus shifts to a precise determination of binding affinity and a more nuanced understanding of selectivity.
Definitive Affinity Determination: The gold standard for this is the radioligand binding assay. This can be performed in two modes:
Saturation Binding: Used to determine the equilibrium dissociation constant (Kd) of a radiolabeled version of the compound itself (if available) and the maximum receptor density (Bmax) in a given tissue or cell preparation.
Competition Binding: The most common approach for a novel unlabeled compound. Here, the compound's ability to displace a known high-affinity radioligand is measured across a range of concentrations. This allows for the calculation of the inhibition constant (Ki), which reflects the compound's true affinity for the receptor.
This protocol provides a self-validating framework for determining the Ki of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine for a validated target receptor (e.g., a specific GPCR identified in Tier 1/2).
Materials and Reagents
Receptor Source: Cell membranes from a stable cell line overexpressing the target receptor (e.g., CHO or HEK293 cells).
Radioligand: A high-affinity, commercially available radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
Test Compound: 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
Non-specific Competitor: A known, high-concentration unlabeled ligand for the target receptor to define non-specific binding.
Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
Scintillation Cocktail: For detecting radioligand decay.
Filtration Apparatus: A cell harvester with glass fiber filter mats (e.g., Whatman GF/B or GF/C).
Microplate Scintillation Counter.
96-well microplates.
Step-by-Step Methodology
Preparation of Reagents:
Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the pre-determined optimal concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.
Prepare serial dilutions of the test compound in Assay Buffer. A typical final concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
Dilute the radioligand in Assay Buffer to a working concentration equal to its Kd value for the target receptor. This provides the best balance of signal and sensitivity.
Prepare the non-specific competitor at a concentration at least 100-fold higher than its Ki.
Assay Plate Setup:
Design the 96-well plate map to include wells for:
Total Binding (TB): Receptor membranes + Radioligand + Assay Buffer.
Competition Curve: Receptor membranes + Radioligand + Serial dilutions of the test compound.
Perform all additions in triplicate to ensure statistical validity.
Incubation:
Add Assay Buffer, test compound/non-specific competitor, and radioligand to the appropriate wells.
Initiate the binding reaction by adding the diluted receptor membrane preparation to all wells. The final assay volume is typically 100-200 µL.
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time must be determined empirically in preliminary kinetic experiments.
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Immediately wash the filters with several volumes of ice-cold Assay Buffer to remove any remaining unbound radioligand.
Detection:
Place the filter mats in scintillation vials or a compatible 96-well plate.
Add scintillation cocktail to each vial/well.
Allow the filters to equilibrate with the cocktail in the dark.
Measure the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Data Analysis and Interpretation
The raw data (CPM or DPM) must be processed to determine the compound's binding affinity.
Calculation of IC50
Calculate Specific Binding (SB): For each data point, subtract the average NSB counts from the measured counts.
Specific Binding = Measured CPM - Average NSB CPM
Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the total specific binding (where no competitor is present).
% Specific Binding = (SB_competitor / SB_total) * 100
Non-linear Regression: Plot the % Specific Binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism).
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is directly derived from the curve fit.
Calculation of the Inhibition Constant (Ki)
The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the compound's intrinsic affinity (Ki), which is an assay-independent value, the Cheng-Prusoff equation must be applied:
Ki = IC50 / (1 + ([L] / Kd))
Where:
IC50 is the experimentally determined half-maximal inhibitory concentration.
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value must be known from prior saturation binding experiments).
Data Presentation
All quantitative binding data should be summarized in a clear, tabular format for easy comparison and interpretation.
Parameter
Description
Value
IC50
The concentration of the compound that displaces 50% of the specific radioligand binding.
[Calculated Value] µM
Ki
The inhibition constant, representing the affinity of the compound for the receptor.
[Calculated Value] nM
Hill Slope
The slope factor from the dose-response curve. A value near 1.0 suggests a competitive binding interaction at a single site.
[Calculated Value]
Radioligand Used
The specific radiolabeled ligand employed in the assay.
e.g., [³H]-Dopamine
Receptor Source
The biological material used that contains the target receptor.
e.g., HEK293 cells expressing human D2 receptor
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the comprehensive characterization of the receptor binding affinity of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. By initiating with broad, unbiased screening across the most probable target classes and progressing to meticulous, in-depth affinity measurements for validated hits, this approach ensures an efficient and scientifically sound evaluation.
The determination of a high-affinity interaction is merely the first step. Subsequent research should focus on elucidating the functional consequences of this binding. Is the compound an agonist, antagonist, or inverse agonist? Does it exhibit biased agonism, preferentially activating one signaling pathway over another? Answering these questions through a suite of well-designed functional assays will be paramount in defining the therapeutic potential and mechanism of action of this novel chemical entity.
References
A consolidated list of authoritative sources cited within this guide.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
Recent progress in assays for GPCR drug discovery. (2018). Acta Pharmacologica Sinica. [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). Drug Target Review. [Link]
Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Journal of the Iranian Chemical Society. [Link]
Application Note: A Robust, Validated Reverse-Phase HPLC Method for the Analysis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Abstract This application note presents a comprehensive, scientifically-grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a comprehensive, scientifically-grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. The methodology is built upon a reverse-phase chromatographic principle, addressing the specific challenges associated with analyzing basic amine compounds. We detail the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. The protocol provides step-by-step instructions for sample preparation, system suitability testing, and a full validation workflow according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable and reproducible method for the quantification of this indazole derivative.
Introduction and Scientific Rationale
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is an organic compound featuring a substituted indazole core, a structure of interest in pharmaceutical research.[3][4] Accurate quantification is essential for purity assessment, stability studies, and quality control. The primary analytical challenge posed by this molecule is the presence of a primary amine group on the tetrahydro-indazole ring. Basic compounds are known to interact with residual silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape, specifically peak tailing.[5][6][7]
Our method development strategy is therefore centered on mitigating these secondary interactions to achieve a symmetric, well-defined chromatographic peak suitable for accurate integration.
Structure: The molecule contains a hydrophobic isopropyl and tetrahydro-indazole backbone, combined with a polar primary amine group.
Predicted LogP: ~2.1[8], indicating moderate hydrophobicity suitable for reverse-phase chromatography.[9][10]
Basicity (pKa): The primary aliphatic amine is a basic functional group, with an estimated pKa in the range of 9-11.[11][12] This high pKa means the amine will be protonated (positively charged) in acidic conditions.
Core Method Development Strategy: Mitigating Peak Tailing
The primary cause of peak tailing for basic compounds is the electrostatic interaction between the protonated analyte and ionized, acidic silanol groups (Si-O⁻) on the silica stationary phase.[5][13] Our strategy is to suppress this interaction by controlling the mobile phase pH.
By maintaining a low mobile phase pH (e.g., pH 2.5-3.5), we achieve two critical goals:
Analyte State: The amine is fully and consistently protonated (R-NH₃⁺), ensuring a single ionic species is present.
Stationary Phase State: The acidic silanol groups are predominantly in their neutral, non-ionized form (Si-OH), drastically reducing the potential for secondary electrostatic interactions.[6]
This approach, combined with a modern, high-purity stationary phase, is superior to older methods that rely on mobile phase additives like triethylamine, as it provides a more robust and reproducible separation.[7]
NMR spectroscopy sample preparation for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. This document provides a comprehensive, field-tested guide for the preparation of high-quality NMR samples of the heterocyclic amine, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Recognizing that this analyte may be handled as either a free base or a more polar salt (e.g., dihydrochloride), this guide presents tailored protocols to ensure optimal solubility and spectral quality. The methodologies herein are grounded in established principles of NMR analysis, emphasizing the causal relationships between proper sample handling and the acquisition of high-fidelity, reproducible data.
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful NMR experiment. This compound is a substituted tetrahydro-indazole, featuring a basic secondary amine and an isopropyl group. It is crucial to distinguish between the free base and its common salt form, as their solubility characteristics are markedly different.
The predicted XLogP value of the free base suggests good solubility in moderately polar organic solvents, while the salt form necessitates the use of polar, often protic, solvents.
Core Principles of NMR Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from paramagnetic impurities and suspended solids, within a high-precision glass tube.[5]
Solvent Selection : The solvent must completely dissolve the analyte without reacting with it.[6] Critically, for ¹H NMR, deuterated solvents (where ¹H atoms are replaced by ²H, deuterium) are used. This is because modern spectrometers use the deuterium signal to stabilize, or "lock," the magnetic field, and it eliminates overwhelming solvent signals from the spectrum.[7][8][9]
Concentration : For a typical ¹H NMR spectrum of a small molecule like this, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is sufficient.[9] For ¹³C NMR, a higher concentration (~20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
Sample Purity : Suspended solid particles, even microscopic ones, distort the local magnetic field, leading to broad spectral lines and poor resolution.[9] Filtration is a simple and effective remedy.[10] Paramagnetic impurities (e.g., dissolved O₂, metal ions) can severely broaden signals and must be avoided.
Internal Standard : For accurate chemical shift referencing, an internal standard is added to the sample. Tetramethylsilane (TMS) is the universal primary reference for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[11][12][13] TMS is ideal because it is chemically inert, volatile for easy removal, and provides a single, sharp signal that rarely overlaps with analyte peaks.[11][14]
Experimental Workflow and Protocols
The following diagram illustrates the generalized workflow for preparing an NMR sample. Subsequent sections provide specific protocols tailored to the analyte's form.
Caption: Generalized workflow for NMR sample preparation.
Materials and Equipment
Analyte: 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (free base or salt)
Cotton wool or syringe filter (e.g., 0.45 µm PTFE)
Fume hood
Lint-free wipes (e.g., Kimwipes)
Protocol A: For the Free Base Form
This protocol is optimized for the less polar free base. Chloroform-d is the recommended starting solvent due to its excellent dissolving power for a wide range of organic compounds.[7]
Weighing: Accurately weigh 5-10 mg of the free base into a clean, dry glass vial.
Solvent Addition: In a fume hood, add approximately 0.7 mL of CDCl₃ to the vial.
Dissolution: Cap the vial and vortex for 30 seconds. Visually inspect against a light source to ensure all solid has dissolved. The solution should be clear and free of particulates.[6]
Filtration: Tightly pack a small plug of cotton wool into the neck of a Pasteur pipette. Transfer the solution through this filter into a clean 5 mm NMR tube.[10] This step removes any dust or microparticulates.
Internal Standard: Add 1-2 drops of a 1% TMS in CDCl₃ solution, or a single drop of pure TMS. Caution: TMS is highly volatile.[11]
Finalization: Cap the NMR tube securely. Invert the tube several times to ensure the internal standard is thoroughly mixed. Wipe the outside of the tube with a lint-free wipe before placing it in the spectrometer. The final sample height should be 4-5 cm.[5][10]
Protocol B: For the Dihydrochloride Salt Form
The ionic nature of the salt requires polar solvents. The choice among them depends on the experimental goal, particularly concerning the observation of exchangeable protons (-NH and -OH).
Weighing: Accurately weigh 5-10 mg of the dihydrochloride salt into a clean, dry glass vial.
Solvent Selection & Addition:
Option 1 (For observing N-H protons): Add 0.7 mL of DMSO-d₆. This aprotic solvent will dissolve the salt and allow for the observation of the amine and indazole N-H proton signals.
Option 2 (For exchanging N-H protons): Add 0.7 mL of D₂O or CD₃OD. These protic solvents will readily exchange with the N-H protons, causing their signals to disappear from the ¹H NMR spectrum. This is a powerful technique for confirming the identity of these peaks.[7][14]
Dissolution: Cap the vial and vortex for 30-60 seconds. Salts may take longer to dissolve than the free base. Gentle warming in a water bath may be required for DMSO-d₆, but ensure the sample is cooled to room temperature before transfer.
Filtration & Transfer: Follow Step 4 from Protocol A.
Internal Standard:
For DMSO-d₆ or CD₃OD: TMS can still be used.
For D₂O: TMS is insoluble in water.[11][12] Use a water-soluble standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or reference the residual HDO peak (typically ~4.79 ppm at 25°C). For most routine structural confirmation, referencing the residual solvent peak is sufficient.
Finalization: Follow Step 6 from Protocol A.
Expected Spectral Features & Verification
While an experimental spectrum is not publicly available, the structure allows for key predictions:
¹H NMR:
Isopropyl Group: Expect a doublet (6H) for the two methyl groups and a septet (1H) for the CH proton.
Tetrahydro Ring: A series of complex multiplets for the aliphatic CH and CH₂ groups.
Amine (NH): A broad singlet. Its chemical shift will be highly dependent on concentration, solvent, and temperature.
Indazole (NH): A potentially broad singlet.
Verification: To confirm the identity of the NH protons, add one drop of D₂O to the NMR tube (if using a solvent like CDCl₃ or DMSO-d₆), shake, and re-acquire the spectrum. The NH signals should significantly broaden or disappear.
¹³C NMR: Expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule, unless there is accidental spectral overlap.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Broad, distorted peaks
1. Poor magnetic field homogeneity (shimming).2. Presence of suspended solids or paramagnetic impurities.3. Sample concentration is too high.
1. Ensure sample height is correct (4-5 cm). Re-shim the spectrometer.2. Re-prepare the sample, ensuring it is filtered properly.[9]3. Dilute the sample or prepare a new, less concentrated one.
No lock signal
1. Insufficient deuterated solvent.2. Incorrect solvent specified in software.
1. Ensure proper sample volume (~0.6-0.7 mL).2. Verify the correct solvent is selected before locking.
Extra peaks in spectrum
1. Contamination from grease or other residues.2. Residual non-deuterated solvent.3. Water contamination.
1. Ensure glassware and NMR tube are scrupulously clean.2. Use high-purity deuterated solvents.3. Dry sample and glassware thoroughly. Store deuterated solvents under inert gas.[15]
TMS peak has wrong chemical shift
Incorrect referencing during data processing.
Manually re-reference the spectrum by setting the TMS peak to exactly 0.00 ppm.
Safety Precautions
Always handle deuterated solvents and chemical reagents in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Deuterated solvents have similar toxicological properties to their non-deuterated analogues and should be handled with the same level of care.[5]
Properly dispose of all chemical waste according to institutional guidelines.
References
Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Save My Exams. (2026, March 10). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link]
Fiveable. (2025, August 15). Tetramethylsilane (TMS): Organic Chemistry Study Guide. Retrieved from [Link]
ScienceDirect. (2025, June 23). Tetramethylsilane (TMS): Significance and symbolism. Retrieved from [Link]
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
University of Vienna. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]
NextSDS. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Retrieved from [Link]
American Elements. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Retrieved from [Link]
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
PubChemLite. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1h-indazol-6-amine. Retrieved from [Link]
Application Note: Advanced Conjugation Techniques for 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Scaffold Overview and Mechanistic Rationale The tetrahydroindazole core has emerged as a privileged scaffold in medicinal chemistry, frequently deployed in the design of selective kinase inhibitors (e.g., ITK, CDK2/cycli...
Author: BenchChem Technical Support Team. Date: March 2026
Scaffold Overview and Mechanistic Rationale
The tetrahydroindazole core has emerged as a privileged scaffold in medicinal chemistry, frequently deployed in the design of selective kinase inhibitors (e.g., ITK, CDK2/cyclin complexes)[1][2], aryl hydrocarbon receptor (AHR) antagonists[3], and novel antituberculosis agents[4]. Within this class, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine offers a highly optimized topological advantage for drug development.
The structural causality of this molecule relies on two distinct features:
The 1-Isopropyl Substitution: This bulky, lipophilic group serves a dual purpose. First, it locks the tautomeric state of the indazole ring, preventing N1/N2 isomerization during synthesis. Second, it acts as a lipophilic anchor that frequently occupies the hydrophobic gatekeeper pocket of target kinases, enhancing binding affinity[1].
The C6-Primary Amine: Projected stereochemically away from the core, this aliphatic amine (pKa ~9.5) is highly nucleophilic. Because the indazole nitrogens are sterically shielded by the isopropyl group and possess lower electron density (due to their participation in the heteroaromatic system), the C6 amine can be functionalized regioselectively. This differential nucleophilicity allows for orthogonal conjugation without the need for protecting groups on the indazole core, making it an ideal solvent-exposed vector for attaching PROTAC linkers, fluorophores, or extending the pharmacophore.
Conjugation Workflows and Logic
The primary amine at the C6 position is amenable to a variety of bioconjugation and synthetic extension techniques. The decision tree below outlines the standard workflows utilized to derivatize this scaffold based on the desired medicinal chemistry application.
Caption: Bioconjugation decision tree for the C6-primary amine of the tetrahydroindazole scaffold.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the exact methodologies and the chemical causality behind each reagent choice.
Protocol A: Amide Coupling for PROTAC Linker Attachment
Objective: Conjugate a carboxylic acid-bearing PEG linker (e.g., for CRBN or VHL E3 ligase recruitment) to the C6 amine.
Causality: HATU is selected over EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester. This is critical to overcome the moderate steric hindrance imposed by the cyclohexane ring of the tetrahydroindazole. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to ensure the C6 amine is maintained as a reactive free base without competing for the active ester.
Step-by-Step Methodology:
Activation: In an oven-dried 10 mL round-bottom flask under nitrogen, dissolve the carboxylic acid-linker (1.1 equiv, 0.55 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 equiv, 0.60 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.
Conjugation: Add 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (1.0 equiv, 0.50 mmol) dropwise as a solution in DMF (1.0 mL).
Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC (typically complete within 2–4 hours). The disappearance of the amine starting material validates the reaction's progress.
Quenching & Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (to remove DMF, 2 × 10 mL), and brine (10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the conjugated product.
Protocol B: Reductive Amination for Pharmacophore Extension
Objective: Alkylate the C6 amine using an aryl or alkyl aldehyde to probe the ribose-binding pocket of a target kinase.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) is the optimal reducing agent. The electron-withdrawing acetate groups reduce the hydride's nucleophilicity, making it highly selective for the transient iminium ion over the starting aldehyde. The addition of a catalytic amount of acetic acid (AcOH) accelerates the dehydration step to form the iminium ion without protonating the amine to the point of unreactivity.
Step-by-Step Methodology:
Imine Formation: Dissolve the tetrahydroindazole amine (1.0 equiv, 0.50 mmol) and the target aldehyde (1.1 equiv, 0.55 mmol) in anhydrous DCE (5.0 mL). Add glacial acetic acid (1.5 equiv, 0.75 mmol). Stir at room temperature for 2 hours to allow complete iminium ion formation.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases (pH ~8). Extract with DCM (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the secondary amine via reverse-phase HPLC or silica gel chromatography.
Quantitative Data Comparison
The table below summarizes the typical reaction parameters and expected outcomes for the primary conjugation techniques applied to the C6 amine of this scaffold.
Conjugation Type
Reagents / Catalyst
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Primary Application
Amide Coupling
HATU, DIPEA
DMF
20–25
2–4
75–90
PROTAC linkers, Fluorophores
Reductive Amination
NaBH(OAc)₃, AcOH
DCE
0 → 25
12–16
65–85
Fragment growing, Kinase hinge binding
Sulfonylation
R-SO₂Cl, Pyridine
DCM
0 → 25
4–6
70–88
Targeted covalent inhibitors
Urea Formation
R-NCO, TEA
THF
25
1–3
80–95
Hydrogen-bond donor optimization
Pharmacological Context: Kinase Inhibition
When successfully conjugated, derivatives of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine frequently act as potent inhibitors of kinases such as Interleukin-2 Inducible T-Cell Kinase (ITK)[2]. The diagram below illustrates the signaling pathway disruption caused by these conjugated inhibitors.
Caption: Mechanism of action for tetrahydroindazole-based ITK inhibitors in T-cell signaling.
References
Tetrahydroindazole inhibitors of CDK2/cyclin complexes
PMC - NIH[Link]
Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo
Journal of Medicinal Chemistry - ACS Publications[Link]
Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents
Journal of Medicinal Chemistry - ACS Publications[Link]
US12077542B2 - Indole AHR inhibitors and uses thereof
Google P
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Purification Protocols for Synthesized 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Context and Synthetic Causality
The compound 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 1334203-56-3)[1] is a highly-functionalized building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and Aryl Hydrocarbon Receptor (AHR) antagonists[2]. Structurally, it features a basic primary aliphatic amine (pKa ~9.5) and a pyrazole-fused aliphatic ring system.
Typical synthetic routes involve the formylation of a 1,4-cyclohexanedione derivative, followed by ring closure with isopropylhydrazine[3]. This inherently produces a mixture of 1-isopropyl and 2-isopropyl tetrahydroindazolone regioisomers due to the competing nucleophilicity of the hydrazine nitrogens[4]. Subsequent reductive amination (e.g., using sodium triacetoxyborohydride and an amine source) yields the final 6-amine[5].
Impurity Profiling and Separation Logic
To achieve >99.5% purity suitable for preclinical drug development, the purification strategy must address three distinct classes of impurities. Each requires a targeted thermodynamic or kinetic separation mechanism:
Neutral/Acidic Organics (Unreacted ketones, trace starting materials): Removed via chemoselective acid-base extraction. The primary amine allows the target to partition into the aqueous phase at low pH, leaving non-basic impurities in the organic phase.
Regioisomers (2-isopropyl-4,5,6,7-tetrahydro-1H-indazol-6-amine): Removed via normal-phase flash chromatography. The 1-isopropyl and 2-isopropyl isomers exhibit different dipole moments and steric shielding around the pyrazole nitrogens, resulting in distinct retention factors on silica.
Over-alkylation Byproducts & Trace Metals: Removed via orthogonal salt crystallization. Secondary amine dimers and residual transition metals from the reductive amination step[5] are excluded from the highly ordered crystal lattice of the hydrochloride salt.
Workflow Visualization
Purification workflow for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine.
Self-Validating Experimental Protocols
Phase 1: Chemoselective Acid-Base Extraction
Causality: Exploits the basicity of the C6-primary amine to isolate the tetrahydroindazole core from neutral synthetic byproducts.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
Acidic Extraction: Wash the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g).
Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a purple spot confirms complete extraction of the amine into the aqueous phase.
Basification: Cool the combined aqueous layers to 0 °C. Slowly add 2.0 M NaOH until the pH reaches 11.
Validation Check: Use a calibrated pH meter or broad-range indicator paper to ensure pH > 10.5, guaranteeing complete deprotonation of the amine.
Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). Dry the combined DCM layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Phase 2: Regioselective Flash Chromatography
Causality: Normal-phase silica chromatography separates the 1-isopropyl target from the 2-isopropyl impurity. A basic modifier (ammonium hydroxide) is mandatory to suppress secondary interactions between the basic amine and the acidic silanol groups on the silica gel, which otherwise causes severe tailing.
Column Preparation: Pack a silica gel column (230-400 mesh) using DCM containing 1%
NH4OH
.
Loading: Dissolve the crude free base in a minimum volume of DCM and load it onto the column.
Elution: Elute using a gradient of DCM/MeOH/
NH4OH
(98:1:1 to 90:9:1).
Validation Check: Monitor fractions via TLC (DCM/MeOH/
NH4OH
90:9:1). The 1-isopropyl isomer typically elutes first (higher
Rf
) due to the isopropyl group sterically shielding the N1 position, reducing its interaction with the stationary phase compared to the more exposed 2-isopropyl isomer[4]. Pool fractions containing the pure upper spot and concentrate.
Phase 3: Orthogonal Salt Crystallization
Causality: Converts the amorphous free base into a highly crystalline hydrochloride salt, providing a thermodynamic barrier that excludes structurally distinct impurities (like secondary amine dimers) and trace metals.
Dissolution: Dissolve the chromatographed free base in anhydrous EtOAc (5 mL/g).
Salt Formation: Dropwise add 4.0 M HCl in dioxane (1.1 equivalents) under vigorous stirring at room temperature. A white precipitate will form immediately.
Maturation: Stir the suspension for 2 hours at room temperature, then cool to 0 °C for 1 hour to maximize yield.
Isolation: Filter the solid under vacuum, wash with cold EtOAc (2 x 2 mL/g), and dry under high vacuum at 40 °C for 12 hours.
Validation Check: Confirm purity via
1H
-NMR (
D2O
or DMSO-
d6
). The isopropyl CH septet should integrate perfectly to 1H relative to the tetrahydroindazole ring protons, and no downfield dimer signals should be present.
Quantitative Data Summaries
Table 1: Impurity Clearance Profile Across Purification Phases
Title: 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Source: American Elements
URL: [Link]
Title: US12077542B2 - Indole AHR inhibitors and uses thereof
Source: Google Patents
URL
Title: One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase
Source: Chapman University
URL: [Link]
Title: Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors
Source: ACS Publications
URL: [Link]
Title: JP2009534398A - Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-β-hydroxysteroid dehydrogenase 1
Source: Google Patents
URL
in vivo dosing protocols for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
In Vivo Pharmacokinetic Profiling and Dosing Protocols for 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine Executive Summary 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 1334203-56-3) is a low-molecu...
Author: BenchChem Technical Support Team. Date: March 2026
In Vivo Pharmacokinetic Profiling and Dosing Protocols for 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Executive Summary
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 1334203-56-3) is a low-molecular-weight primary amine built on a tetrahydroindazole scaffold[1]. In modern drug development, such low-complexity molecules are highly valued in Fragment-Based Drug Discovery (FBDD), particularly for targeting Central Nervous System (CNS) disorders due to their high ligand efficiency and favorable trajectory for blood-brain barrier (BBB) penetration[2].
Because fragments possess lower intrinsic affinities than fully elaborated drugs, they must be dosed at higher concentrations in vivo to establish baseline pharmacokinetic (PK) parameters. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system . Every phase of this workflow includes internal controls to ensure that the resulting data (Clearance, Volume of Distribution, and Brain-to-Plasma ratio) is an artifact-free reflection of the molecule's true biological behavior.
Physicochemical Profiling & Formulation Strategy
The Causality of Formulation:
The test compound is an aliphatic primary amine. At physiological pH (7.4), the lone pair on the nitrogen readily accepts a proton, rendering the molecule highly water-soluble. However, relying solely on aqueous buffers can lead to unpredictable precipitation if the local pH shifts upon injection. To create a self-validating formulation, we utilize a cosolvent system. The addition of 5% DMSO disrupts the crystal lattice energy of the fragment, ensuring complete dissolution, while 95% saline (0.9% NaCl) provides an isotonic environment to prevent hemolysis and injection-site necrosis during intravenous administration[3].
Table 1: Physicochemical Properties and Formulation Parameters
Visual inspection against black/white background; pH 5.5–6.5
In Vivo Dosing Protocol (Mice)
The Causality of Route Selection:
To accurately model the compound's PK profile, a parallel Intravenous (IV) and Per Os (PO) study design is mandatory. IV administration bypasses all absorption barriers, providing a 100% bioavailable baseline to calculate systemic Clearance (CL) and Volume of Distribution (Vd). PO administration subjects the drug to gastrointestinal pH, intestinal permeability, and hepatic first-pass metabolism. The ratio of dose-normalized Area Under the Curve (AUC) between PO and IV yields the absolute bioavailability (
F
)[2]. All procedures must strictly adhere to established animal welfare guidelines to minimize distress and experimental variability[4].
Step-by-Step IV Dosing (Tail Vein)
Preparation: Warm the mouse (C57BL/6, male, 8-10 weeks old) in a commercial warming chamber at 37°C for 5 minutes. Causality: Heat induces vasodilation of the lateral tail veins, ensuring a successful, single-attempt injection.
Pre-Dose Validation: Draw the formulated solution (target dose: 2 mg/kg) into a 0.5 mL insulin syringe. Weigh the loaded syringe on an analytical balance to four decimal places (
Wpre
).
Administration: Restrain the mouse, swab the tail with 70% ethanol, and insert a 27G needle into the lateral vein. Inject smoothly over 10 seconds.
Post-Dose Validation: Reweigh the syringe (
Wpost
). The exact administered dose is calculated as
(Wpre−Wpost)×Concentration
. Causality: This self-validating step ensures the PK model uses the true delivered dose rather than an assumed nominal dose, eliminating mechanical error.
Step-by-Step PO Dosing (Oral Gavage)
Preparation: Secure the mouse using the scruff technique to align the esophagus vertically, preventing tracheal intubation.
Pre-Dose Validation: Weigh the syringe and attached 20G reusable stainless-steel gavage needle (
Wpre
).
Administration: Introduce the ball-tipped needle over the tongue and down the esophagus. Administer the solution (target dose: 10 mg/kg).
Post-Dose Validation: Reweigh the apparatus (
Wpost
) to confirm the exact delivered volume.
Pharmacokinetic Sampling & Tissue Collection
The Causality of Perfusion:
For CNS-targeted FBDD, determining the brain-to-plasma partition coefficient (
Kp,uu
) is the most critical endpoint[2]. If a mouse is euthanized and the brain is simply excised, the residual blood trapped in the brain's microvasculature will artificially inflate the measured brain concentration of the drug. Transcardial perfusion is a mandatory validation step to flush this blood out, ensuring the LC-MS/MS detects only the drug that has truly crossed the BBB.
Step-by-Step Collection Methodology
Terminal Anesthesia: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h), anesthetize the mouse using Isoflurane (3-5% induction).
Blood Collection: Perform a cardiac puncture using a 25G needle. Transfer blood to pre-chilled tubes containing K2EDTA. Causality: EDTA chelates calcium to prevent coagulation and inhibits plasma esterases that might degrade the fragment ex vivo.
Transcardial Perfusion (Validation Step): Immediately snip the right atrium to create an exit route. Inject 15 mL of ice-cold PBS (pH 7.4) into the left ventricle at 2 mL/min until the liver and lungs visibly blanch. This visual cue validates complete vascular clearance.
Tissue Excision: Decapitate the mouse, extract the brain, rinse in cold PBS, blot dry, and weigh. Snap-freeze in liquid nitrogen to halt all metabolic activity.
Plasma Processing: Centrifuge the collected blood at 2,000 x g for 10 min at 4°C. Transfer the plasma supernatant to a fresh tube and store at -80°C.
LC-MS/MS Bioanalytical Method
The Causality of Bioanalysis:
Fragment-sized molecules often suffer from rapid clearance and high volume of distribution, leading to low systemic concentrations at later time points. High-sensitivity LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required. A self-validating analytical run must include an Internal Standard (IS) to correct for matrix effects and extraction recovery variations.
Step-by-Step Extraction & Analysis
Tissue Homogenization: Homogenize brain tissue in 3 volumes (w/v) of 50% methanol/water using a bead beater.
Protein Precipitation: To 20 µL of plasma or brain homogenate, add 60 µL of ice-cold acetonitrile spiked with 50 ng/mL of a structurally similar Internal Standard (e.g., Labetalol).
Validation (System Suitability): Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 min at 4°C. Process a calibration curve (1–1000 ng/mL) alongside Quality Control (QC) samples. The run is only validated if QC accuracy is within
±
15%.
Quantitation: Inject 5 µL of the supernatant into the LC-MS/MS system.
Table 2: Proposed LC-MS/MS MRM Parameters for CAS 1334203-56-3
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI) Positive (+)
Precursor Ion (Q1)
180.1 m/z [M+H]+
Product Ion (Q3)
138.1 m/z (Loss of isopropyl group, -42 Da)
Collision Energy (CE)
25 eV
Declustering Potential
60 V
Lower Limit of Quantitation
1.0 ng/mL
Workflow Visualization
Figure 1: In vivo PK profiling workflow for fragment-sized amines.
[3] Strickley RG. "Solubilizing excipients in oral and injectable formulations." PubMed (Pharm Res). URL:
[4] Workman P, et al. "Of mice and men: the evolution of animal welfare guidelines for cancer research." PMC (Br J Cancer). URL:
[2] Erlanson DA, et al. "Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece." Frontiers in Drug Discovery. URL:
Technical Support Center: Synthesis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Introduction This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 1334203-56-3).[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 1334203-56-3).[1][2] This valuable substituted tetrahydroindazole is a key building block in medicinal chemistry. However, its multi-step synthesis can present challenges, with low yield being a primary concern.
This document provides a structured, in-depth troubleshooting framework based on a plausible and commonly employed synthetic strategy. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions.
Plausible Synthetic Pathway
While numerous routes to substituted indazoles exist, a common and logical pathway to the target amine involves two key stages. This guide is structured around troubleshooting each of these critical transformations.
Stage 1: Tetrahydroindazole Core Formation. Cyclocondensation of a suitable 1,3-dicarbonyl equivalent (like 2-acetylcyclohexanone) with isopropylhydrazine to form the key intermediate, 1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-indazol-6-one.[3][4]
Stage 2: Reductive Amination. Conversion of the 6-keto group of the intermediate to the target 6-amino group. This is typically achieved via direct or indirect reductive amination.
Caption: High-level overview of the two-stage synthetic approach.
The formation of the pyrazole ring via condensation of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry.[5][6] However, issues in this stage will cascade, making subsequent steps futile.
Q1: The reaction to form the 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-one intermediate is low-yielding or fails completely. What are the likely causes?
A1: This is a classic cyclocondensation reaction, and its success hinges on several factors. A systematic evaluation is crucial.[7][8]
Causality - Reagent Quality: The purity of your starting materials is paramount. Isopropylhydrazine can degrade upon storage. 2-Acetylcyclohexanone may exist in various tautomeric forms, and impurities can inhibit the reaction.
Actionable Advice: Verify the purity of isopropylhydrazine by ¹H NMR before use. If it's old, consider using a fresh bottle or distilling it. Ensure the quality of the dicarbonyl starting material.
Causality - Reaction Conditions (Solvent & Temperature): The choice of solvent and temperature dictates reaction kinetics and equilibrium position. Protic solvents like ethanol or acetic acid are commonly used to facilitate proton transfer steps in the mechanism.[3]
Actionable Advice: If using a non-polar solvent, consider switching to ethanol or n-butanol. Refluxing is often necessary to drive the dehydration and cyclization to completion.[9] Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times for this type of transformation.[3][10]
Causality - pH Control: The reaction is often catalyzed by acid. The initial condensation to form the hydrazone is acid-catalyzed, but strongly acidic conditions can fully protonate the hydrazine, rendering it non-nucleophilic.
Actionable Advice: Add a catalytic amount of a weak acid like acetic acid to your reaction mixture if one is not already present as the solvent.[4] This ensures the carbonyl is activated without deactivating the nucleophile.
Q2: My TLC/LC-MS analysis shows multiple products, and I'm struggling to isolate the desired regioisomer. Why is this happening?
A2: With unsymmetrical 1,3-dicarbonyls like 2-acetylcyclohexanone, the formation of two different regioisomers is possible. The reaction of hydrazine can occur at either the acetyl carbonyl or the ring carbonyl, leading to different indazole products.
Causality - Kinetic vs. Thermodynamic Control: The different reactivities of the two carbonyl groups can lead to a mixture. The exocyclic acetyl carbonyl is generally more electrophilic and less sterically hindered, often favoring initial attack at this position.
Actionable Advice: Regioselectivity can be highly dependent on reaction conditions.[6] Try altering the temperature and reaction time. Lower temperatures may favor the kinetically preferred product. Additionally, carefully re-examine your characterization data (¹H and ¹³C NMR) to confirm the structure of your isolated product against known spectra for similar tetrahydroindazoles.[11][12]
Stage 2 Troubleshooting: Reductive Amination
This is arguably the most challenging step and the most common source of low yield for the final product. The reaction proceeds via the formation of an imine (or enamine) intermediate, which is then reduced.[13]
resolving HPLC peak tailing issues for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to diagnosing and resolving a common and frustrating issue in reversed-phase liquid chromatography: peak tailing, with a spe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to diagnosing and resolving a common and frustrating issue in reversed-phase liquid chromatography: peak tailing, with a specific focus on the basic compound 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. As researchers and drug development professionals, achieving symmetric, Gaussian peaks is critical for accurate quantification and robust methods. This document is structured to move from foundational theory to practical, step-by-step troubleshooting protocols.
Part 1: The Core Problem — Why Does This Amine Compound Tail?
Question: I'm seeing significant peak tailing with 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine on my C18 column. What is the fundamental cause?
Answer:
The root cause of peak tailing for this analyte lies in its chemical structure and its interaction with the stationary phase. Your compound is a basic amine. In the acidic to neutral pH range typical for reversed-phase HPLC, this amine group becomes protonated, carrying a positive charge (Analyte-NH₃⁺).
Standard silica-based columns (like C18) are not perfectly uniform. The silica surface contains residual silanol groups (Si-OH). At mobile phase pH levels above approximately 3.5, these silanol groups can deprotonate, becoming negatively charged (Si-O⁻).[1][2] This creates a secondary, undesirable retention mechanism.
While the primary (and desired) retention mechanism is the hydrophobic interaction between your analyte and the C18 alkyl chains, the positively charged analyte is also strongly attracted to the negatively charged silanol sites.[3][4][5] This ionic interaction is much stronger and has different kinetics than the hydrophobic interaction. A portion of your analyte molecules get "stuck" on these active sites, eluting more slowly than the main band, which results in a skewed or "tailing" peak.
Mechanism of peak tailing for basic compounds.
Part 2: A Logical Troubleshooting Workflow
Before making significant changes to your method, it's crucial to follow a logical diagnostic sequence. Many peak shape issues can be resolved by addressing simple instrumental or sample-related factors.
Question: I'm seeing tailing for all my peaks, not just the main analyte. Where should I start?
Answer:
When all peaks in a chromatogram are tailing, the issue is likely systemic rather than chemical. The cause is often "extra-column volume" or a physical problem with the column itself.
A logical workflow for troubleshooting peak tailing.
Protocol 1: Checking for Mass Overload
Mass overload can cause peak distortion, including tailing.[6] This protocol validates if you are operating within the column's capacity.
Prepare a Dilution Series: Prepare samples at 50%, 25%, and 10% of your current concentration.
Inject and Analyze: Inject the diluted samples using your existing method.
Evaluate Peak Shape: If the peak tailing factor improves significantly with dilution, you are experiencing mass overload.
Corrective Action: Reduce the sample concentration or injection volume. If sensitivity becomes an issue, consider a column with a larger internal diameter or higher loading capacity.
Protocol 2: Optimizing the Sample Solvent
Injecting your sample in a solvent that is significantly stronger (more organic) than your initial mobile phase can cause severe peak distortion.[7][8][9] The sample band does not focus properly at the column head.
Assess Current Practice: Compare your sample solvent composition to your starting mobile phase composition.
Reconstitute Sample: If possible, evaporate your sample to dryness and reconstitute it in the initial mobile phase. If solubility is an issue, use the weakest possible solvent (i.e., highest aqueous content) that maintains solubility.
Inject and Compare: Analyze the newly prepared sample. An improvement in peak shape strongly indicates a solvent mismatch was the cause.
Best Practice: Always aim to dissolve your sample in the mobile phase itself or a weaker solvent.
Part 3: Chemical Solutions — Mastering Method Development
If initial checks do not resolve the issue, the problem is chemical in nature and requires method optimization. This section focuses on systematically adjusting mobile phase and stationary phase parameters.
The Power of pH: Controlling Ionization
Controlling the ionization state of both your analyte and the column's silanol groups is the most powerful tool for improving peak shape.[10][11][12] You have two primary strategies:
Low pH (Recommended Start): Operate at a pH where the silanol groups are fully protonated (neutral, Si-OH), eliminating the ionic attraction site.
High pH: Operate at a pH where the basic analyte is deprotonated (neutral, Analyte-NH₂), eliminating its positive charge. This requires a pH-stable column.
Excellent peak shape. Retention will likely increase.
Column Requirement
Most silica columns are stable.
Requires a specialized high-pH stable column (e.g., hybrid particle).
Protocol 3: Low pH Mobile Phase Optimization
Select a Buffer: Choose a buffer effective in the pH 2.5-3.0 range. For LC-MS, 0.1% formic acid is common. For UV detection, a 10-25 mM phosphate buffer is excellent.[13]
Prepare Aqueous Phase: Prepare the aqueous portion of your mobile phase and carefully adjust the pH to 2.7 using an acid (e.g., phosphoric acid for a phosphate buffer, or formic acid). Ensure the pH meter is properly calibrated.[5]
Run Analysis: Equilibrate the column with the new mobile phase and inject the sample.
Rationale: At pH < 3, the vast majority of surface silanols are neutral, preventing the secondary ionic interaction and dramatically improving peak shape for basic compounds.[4][5]
Column Selection: Using the Right Tool for the Job
If pH manipulation alone is insufficient, or if you cannot operate at very low pH, your column chemistry is the next critical factor. Modern columns are designed specifically to mitigate silanol interactions.
Question: My C18 column is from an older method. Could a newer column help?
Answer:
Absolutely. Column technology has advanced significantly. Older columns often use "Type A" silica, which has higher metal content and more acidic, active silanols.[4][13] Modern columns use high-purity, "Type B" silica and advanced bonding chemistries to shield or eliminate these problematic sites.
Column Technology
Mechanism
Best For
High-Purity, End-Capped (Type B)
Uses ultra-pure silica with minimal metal content and covers most residual silanols with a small silyl group (e.g., TMS).[1][3][6]
General-purpose improvement over older columns. A good starting point.
Polar-Embedded / Polar-Endcapped
Embeds a polar group (e.g., amide, carbamate) near the base of the alkyl chain.
Provides a "shield" for silanols and offers alternative selectivity.[2]
Hybrid Particle (e.g., Waters BEH/CSH)
The silica matrix itself is a hybrid of silica and organic polymer, reducing the number and activity of silanols throughout. Often stable at high pH.
Demanding basic compounds; methods requiring high pH.
Superficially Porous Particles (SPP / Core-Shell)
Solid core with a porous outer layer. Provides high efficiency and can improve peak shape due to faster mass transfer.
High-throughput and high-resolution applications.
Recommendation: For robust analysis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, switching to a modern, high-purity, end-capped C18 or a C8 column is a highly effective first step.[14][15] If problems persist, a polar-embedded or hybrid particle column should be evaluated.
Mobile Phase Additives: Masking the Problem
When you cannot change the column or pH, additives can be used to mask the active silanol sites.
Question: I've heard about adding Triethylamine (TEA) to the mobile phase. How does that work?
Answer:
Adding a small concentration of a "competing base" like triethylamine (TEA) is a classic strategy.[13] TEA is a small basic amine that is also protonated in the mobile phase. It has a high affinity for the ionized silanol sites and effectively "coats" them, preventing your analyte from interacting with them.
Protocol 4: Using a Competing Base (for UV-only methods)
Caution: TEA is not suitable for LC-MS as it is a strong ion-suppressing agent.
Prepare Mobile Phase: To your aqueous mobile phase reservoir, add 0.05% to 0.1% v/v triethylamine (approximately 5-10 mM).
Adjust pH: After adding TEA, adjust the mobile phase pH to your desired setpoint (e.g., pH 7). The TEA will help mask silanol activity at neutral pH where it would otherwise be a major issue.
Equilibrate and Run: Equilibrate the column thoroughly (at least 10-15 column volumes) and inject your sample.
Disadvantage: This approach can shorten column lifetime by accelerating the hydrolysis of the bonded phase.[13] It is often better to solve the problem with proper pH and column selection.
Part 4: Advanced Troubleshooting for Persistent Tailing
Question: I have a modern column and have optimized my mobile phase pH, but I still see some tailing. What else could be the cause?
Answer:
At this stage, we look at more subtle and less common causes, such as metal chelation.
Metal Chelation
Your analyte, with its multiple nitrogen atoms, can act as a chelating agent, interacting with trace metal ions (e.g., iron, nickel) present in the stainless-steel components of the HPLC (frits, tubing) or within the silica matrix itself.[5][16] This interaction can also lead to peak tailing.
Protocol 5: System Passivation with a Chelating Agent
This procedure uses a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to "clean" the system by stripping away metal ions that may be interacting with your analyte.[17]
Important: Perform this without the analytical column in line first.
Prepare Passivation Solution: Prepare a mobile phase of 50:50 Acetonitrile:Water containing 100 µM (0.1 mM) EDTA.
System Flush: Disconnect your column. Flush your entire HPLC system (pump, autosampler, tubing) with this solution for 30-60 minutes at a typical flow rate (e.g., 1 mL/min). This removes accessible metal ions from the hardware.[16][17]
Column Conditioning (Optional): If you suspect the column itself is the source of metal contamination, you can inject a large volume (e.g., 100 µL) of a 100 µM EDTA solution onto the column.
Re-equilibrate: Re-install the column (or connect a new one) and thoroughly flush with your analytical mobile phase before injecting your sample.
Preventative Measure: Some labs find success by adding a very low concentration (5-10 µM) of a chelator to the mobile phase for particularly sensitive assays.[17][18]
Frequently Asked Questions (FAQs)
Q: What is an acceptable USP Tailing Factor (Tf)?
A: Ideally, Tf should be between 0.9 and 1.2. For many assays, a tailing factor up to 1.5 is considered acceptable, but values approaching 2.0 indicate a significant problem that needs to be addressed.[1]
Q: What is the difference between peak tailing and peak fronting?
A: Tailing is a distortion where the back of the peak is drawn out, often caused by secondary site interactions. Fronting is when the front of the peak is sloped, commonly caused by column overload or poor sample solubility in the mobile phase.
Q: Should I use Acetonitrile or Methanol?
A: Both are common reversed-phase solvents. Acetonitrile is generally less viscous (lower backpressure) and has a lower UV cutoff. Methanol can sometimes offer different selectivity and may reduce tailing in some cases due to its hydrogen-bonding properties. The choice is often method-dependent, but both should be compatible with the strategies outlined here.
Q: Can column temperature affect peak tailing?
A: Yes. Increasing the column temperature (e.g., to 35-45 °C) can improve peak shape. It reduces mobile phase viscosity and can speed up the kinetics of the secondary interactions, making them less impactful and resulting in a sharper peak.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [https://www.element-labsolutions.com/element-blog/peak-tailing-in-hplc]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website. [https://www.chromtech.
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from Shimadzu website. [https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/hplc/peak-shape.html]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from Pharma Growth Hub website. [https://pharmagrowthhub.com/what-is-the-effect-of-free-silanols-in-rplc-and-how-to-reduce-it/]
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from Shimadzu website. [https://www.shimadzu.com/an/hplc/support/lib/lctalk/59/59lab.html]
Lurie, I. S., et al. (2021, April 2). Using Hybrid Organic–Inorganic Surface Technology to Mitigate Analyte Interactions with Metal Surfaces in UHPLC. Analytical Chemistry. [https://pubs.acs.org/doi/10.1021/acs.analchem.0c05297]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex website. [https://www.phenomenex.com/blogs/how-to-reduce-peak-tailing-in-hplc/]
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News website. [https://www.industry-news.
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters website. [https://www.waters.
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website. [https://www.phenomenex.com/blogs/hplc-tech-tip-peak-tailing-of-basic-analytes/]
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from uHPLCs website. [https://www.uhplcs.com/hplc-cloumns/how-to-avoid-the-tailing-problem-of-basic-compounds-in-hplc-analysis.html]
Gritti, F., & Guiochon, G. (2006, June 30). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [https://pubmed.ncbi.nlm.nih.gov/16701650/]
ResearchGate. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Request PDF. [https://www.researchgate.
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare website. [https://www.labcompare.com/10-Featured-Articles/581179-LABTips-How-to-Prevent-Tailing-Peaks-in-HPLC/]
CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from Chromatography Online. [https://www.chromatographyonline.com/view/the-lcgc-blog-hplc-diagnostic-skills-ii-tailing-peaks]
NextSDS. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Retrieved from NextSDS website. [https://www.nextsds.com/search/cas/1334203-56-3]
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from ACD/Labs website. [https://www.acdlabs.com/blog/improve-chromatographic-separations-consider-mobile-phase-ph-analyte-pka/]
Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [https://www.chromatographyonline.com/view/back-to-basics-the-role-of-ph-in-retention-and-selectivity]
Reemtsma, T., & Jekel, M. (n.d.). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. PubMed. [https://pubmed.ncbi.nlm.nih.gov/11310706/]
American Elements. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Retrieved from American Elements website. [https://www.americanelements.com/1-propan-2-yl-4-5-6-7-tetrahydro-1h-indazol-6-amine-1334203-56-3]
ChemScene. (n.d.). 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1h-indazol-6-amine dihydrochloride. Retrieved from ChemScene website. [https://www.chemscene.com/products/1-Propan-2-yl-4,5,6,7-tetrahydro-1h-indazol-6-amine-dihydrochloride-CS-0262552.html]
Gilar, M., et al. (2025, September 19). Mitigation of analyte loss on metal surfaces in liquid chromatography. ResearchGate. [https://www.researchgate.
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Regis Technologies website. [https://www.registech.com/hplc-troubleshooting-guide]
MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from MICROSOLV website. [https://www.microsolvtech.com/how-to-purge-metal-contamination-from-an-hplc-system-using-edta-or-medronic-acid]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [https://www.researchgate.net/post/How_can_I_prevent_peak_tailing_in_HPLC]
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from Torontech website. [https://www.torontech.com/5-main-types-of-hplc-columns-explained/]
LCGC. (2025, August 20). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. Retrieved from LCGC website. [https://www.chromatographyonline.com/view/innovations-in-liquid-chromatography-2025-hplc-column-and-accessories-review]
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from Phenomenex website. [https://www.phenomenex.com/blogs/guide-to-choosing-the-correct-hplc-solvent/]
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent website. [https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex website. [https://www.phenomenex.com/support/troubleshooting/hplc]
SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from SCIEX website. [https://sciex.com/support/knowledge-base-articles/what-are-the-considerations-for-using-ion-pairing-reagents-in-my]
Fountain, K. J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [https://www.chromatographyonline.com/view/modifying-the-metal-surfaces-in-hplc-systems-and-columns-to-prevent-analyte-adsorption-and-other-deleterious-effects]
PubChemLite. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1h-indazol-6-amine. Retrieved from PubChemLite website. [https://pubchemlite.org/compound/54594815]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website. [https://www.glsciences.com/technologies/hplc-columns/]
SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from SilcoTek website. [https://www.silcotek.
TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from TCI Chemicals website. [https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_031_E.pdf]
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [https://www.researchgate.
Advanced ChemBlocks. (2026, March 14). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from Advanced ChemBlocks website. [https://www.achemblock.com/products/L20268.html]
Ovid. (n.d.). The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in. Retrieved from Ovid website. [https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=reference&D=emed17&NEWS=N&AN=628285517]
Sapphire Bioscience. (n.d.). 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. Retrieved from Sapphire Bioscience website. [https://www.sapphirebioscience.com/1-propan-2-yl-4567-tetrahydro-1h-indazol-6-amine]
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from PubChem website. [https://pubchem.ncbi.nlm.nih.gov/compound/75317]
preventing degradation of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine during storage
Welcome to the Technical Support Center for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to help researchers...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to help researchers and drug development professionals maintain the structural integrity of this specific compound during storage and handling.
Part 1: Mechanistic Overview of Degradation (The "Why")
Understanding the chemical causality behind a compound's degradation is the first step in preventing it. 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine features two highly reactive structural motifs: a primary aliphatic amine at the C6 position and a partially saturated tetrahydroindazole core.
Oxidative Degradation of the Aliphatic Amine : Primary aliphatic amines are highly susceptible to oxidative degradation when exposed to atmospheric oxygen, a process often catalyzed by trace metal ions or ambient light. The amine undergoes oxidation to form hydroxylamines, which can further degrade into imines, ammonia, and organic acids[1].
Carbamate Salt Formation : When exposed to ambient air, primary amines rapidly react with atmospheric carbon dioxide (CO2) and moisture to form stable carbamate salts[2]. This not only alters the molecular weight but also drastically reduces the nucleophilicity of the amine for downstream coupling reactions[3].
Aromatization of the Tetrahydroindazole Core : The 4,5,6,7-tetrahydroindazole ring system is thermodynamically driven toward aromatization. Under oxidative stress, elevated temperatures, or in the presence of dehydrogenating agents, the saturated ring can lose hydrogen to form the fully aromatic 1H-indazole derivative[4].
Fig 1: Primary degradation pathways of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine.
Part 2: Step-by-Step Troubleshooting & Handling Protocols
To ensure your experimental protocol is a self-validating system, every handling step must actively prevent the degradation pathways outlined above.
Methodology: Inert Handling and Aliquoting
Thermal Pre-equilibration : Upon receiving the compound on dry ice, do not open the bottle immediately. Allow the sealed container to equilibrate to room temperature in a vacuum desiccator. This prevents the condensation of atmospheric moisture on the cold solid, which would otherwise accelerate carbamate formation.
Inert Atmosphere Transfer : Transfer the sealed bottle to a glove box purged with high-purity Argon (or Nitrogen). Argon is preferred as it is denser than air and provides a superior protective blanket over the solid material.
Aliquoting : Divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and limits the exposure of the bulk batch to trace oxygen and CO2 introduced during repeated openings.
Vial Selection : Use amber glass vials with PTFE-lined caps. The amber glass blocks UV light (preventing radical-mediated auto-oxidation and aromatization), while the PTFE liner prevents the amine from reacting with standard rubber septa.
Backfilling and Sealing : Purge the headspace of each vial with Argon before sealing. For long-term storage, securely wrap the cap junction with Parafilm to create a secondary moisture barrier.
Fig 2: Optimal handling and storage workflow to ensure long-term compound stability.
Part 3: Quantitative Storage Data
The following table summarizes the expected stability of the compound under various storage conditions. Adhering to the recommended parameters ensures maximum shelf-life and experimental reproducibility.
Storage Condition
Atmosphere
Light Exposure
Expected Shelf-Life
Primary Degradation Risk
-20°C (Recommended)
Argon/Nitrogen
Dark (Amber Vial)
> 24 months
Negligible
4°C (Fridge)
Argon/Nitrogen
Dark
6 - 12 months
Slow aromatization
Room Temperature
Ambient Air
Ambient Light
< 2 weeks
Carbamate formation, Oxidation
Solution (e.g., DMSO)
Ambient Air
Ambient Light
< 48 hours
Rapid oxidation, Adduct formation
Part 4: Frequently Asked Questions (FAQs)
Q: Why did my batch of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine turn from an off-white powder to a yellow/brown sticky solid?A: This color change is a classic indicator of oxidative degradation. The primary amine has likely oxidized to form imines or complex polymeric species[1]. The "sticky" texture indicates the compound has absorbed atmospheric moisture (hygroscopicity), which accelerates the degradation process. The batch should be discarded or repurified via acid-base extraction or flash chromatography.
Q: I ran an LC-MS on my stored sample, and the major peak shows a mass shift of +44 Da. What happened?A: A +44 Da mass shift corresponds to the addition of CO2, indicating that your primary amine has reacted with atmospheric carbon dioxide to form a carbamate salt[3]. To reverse this, you can gently heat the sample under vacuum or treat it with a mild base during your reaction workup, as carbamate formation is reversible under specific conditions. However, prevention via inert storage is highly preferred.
Q: Can I prepare a stock solution in DMSO or Methanol and store it for future experiments?A: It is strongly discouraged. Aliphatic amines are significantly more prone to oxidation when in solution compared to their solid state. Furthermore, DMSO can act as an oxidant over time, especially under light exposure, leading to the formation of dimethyl sulfide and oxidized amine byproducts. If a stock solution is absolutely necessary, prepare it in anhydrous, degassed solvent, store it at -80°C, and use it within 24 hours.
Q: How can I verify the integrity of my compound before starting a sensitive biological assay?A: Perform a quick 1H-NMR in CDCl3 or DMSO-d6. Look specifically at the integration of the aliphatic protons on the tetrahydroindazole ring (positions 4, 5, and 7). If aromatization has occurred, you will see new aromatic proton signals in the 7.0-8.0 ppm range[4]. Additionally, check for the presence of the primary amine protons (usually a broad singlet), though these can rapidly exchange with the solvent.
References
Degradation of amine-based solvents in CO2 capture process by chemical absorption
Source: CORE (Society of Chemical Industry)
URL:[Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review
Source: Austin Publishing Group
URL:[Link]
Technical Support Center: Scale-Up of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine Synthesis
Welcome to the technical support center for the synthesis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis. We will address common challenges in reducing byproducts and optimizing yield and purity, providing not just solutions but the scientific rationale behind them.
Part 1: Troubleshooting Guide - Common Scale-Up Issues & Solutions
This section addresses specific issues that may arise during the scale-up of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine synthesis, offering potential causes and actionable solutions.
Q1: We are observing a significant amount of a regioisomeric byproduct upon scale-up. How can we improve the selectivity?
Answer: The formation of regioisomers, particularly N1 vs. N2 alkylated indazoles, is a common challenge.[1][2][3] The regiochemical outcome is governed by a delicate balance of factors including the choice of base, solvent, and reaction temperature.[2]
Underlying Cause: The indazole nitrogen atoms have different nucleophilicities, and the reaction can proceed through either a kinetic or thermodynamic pathway. On a larger scale, poor heat transfer can lead to temperature fluctuations, favoring the formation of the undesired kinetic product.
Solutions & Scientific Rationale:
Base and Solvent Selection: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor N1-alkylation for many indazole systems.[2][4] The sodium cation can coordinate with the N2 nitrogen, sterically hindering alkylation at that position.
Temperature Control: Implement strict temperature control. A lower reaction temperature often favors the thermodynamically more stable N1 isomer. For scale-up, ensure your reactor has adequate cooling capacity to dissipate the heat of reaction, especially during reagent addition.
Mitsunobu Conditions for N2 Isomer: If the desired product is the N2-isomer, consider switching to Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate).[1][4] These conditions often show a preference for the N2 position.[4]
Data-Driven Approach:
Condition
Base/Reagent
Solvent
Temperature (°C)
N1:N2 Ratio (Typical)
N1-Selective
NaH
THF
0 to 25
>95:5
N2-Selective
PPh₃/DEAD
THF
25 to 50
<10:90
Visualizing the Pathway:
Caption: Regioselective N-alkylation pathways for indazole synthesis.
Q2: The reaction is sluggish and incomplete on a larger scale, leading to starting material in the final product. What are the potential causes and remedies?
Answer: This is a classic sign of mass transfer limitations, which become more pronounced during scale-up. Inadequate mixing can lead to localized areas of low reagent concentration, slowing down the reaction rate.
Underlying Cause: The efficiency of mixing does not scale linearly with volume. What appears well-mixed in a round-bottom flask can be heterogeneous in a large reactor, especially if the reaction involves solids or multiple liquid phases.
Solutions & Scientific Rationale:
Agitation Optimization: Increase the agitator speed and consider the impeller design. A pitched-blade turbine is often more effective for solid suspensions than a simple anchor stirrer.
Solvent Choice: Ensure all starting materials are fully dissolved. If solubility is an issue, a co-solvent might be necessary. However, be mindful that changing the solvent can also affect the reaction selectivity.
Reaction Concentration: While counterintuitive, sometimes a slightly more dilute reaction can improve mixing and overall performance, though this will impact throughput.
Q3: We are seeing an increase in colored impurities and product degradation during workup and isolation. How can we mitigate this?
Answer: The amine functionality in the target molecule is susceptible to oxidation, which can be exacerbated by prolonged exposure to air and heat during workup, especially on a larger scale where these processes take longer.
Underlying Cause: Heterocyclic amines can be sensitive to air oxidation, forming highly colored byproducts.[5] The acidic nature of standard silica gel can also cause product degradation or streaking during chromatographic purification.[6]
Solutions & Scientific Rationale:
Inert Atmosphere: Perform the workup and isolation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Control pH: During aqueous extraction, maintain the pH in a range where the product is stable.
Purification Strategy:
Modified Silica Gel: For column chromatography, use amine-deactivated silica gel or add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent.[6][7] This neutralizes the acidic silanol groups, preventing product degradation and improving peak shape.[5]
Salt Formation: Consider converting the amine to a stable crystalline salt (e.g., hydrochloride or tartrate) for purification and storage. This can often be achieved with higher recovery and purity than chromatography of the free base.
Optimized Purification Workflow:
Caption: Scalable purification workflow for the target amine.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) for the synthesis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine?
A1: The key CPPs to monitor and control are:
Temperature: Crucial for controlling regioselectivity and minimizing thermal degradation.
Reagent Addition Rate: Slow, controlled addition of the alkylating agent and base is vital to manage exotherms and maintain selectivity.
Agitation Rate: Essential for ensuring homogeneity and avoiding mass transfer limitations.
Reaction Time: Monitor for completion to avoid over-processing, which can lead to byproduct formation.
Q2: How can we effectively remove residual solvents from the final product?
A2: Residual solvent removal is critical for pharmaceutical intermediates. After the final isolation step (e.g., filtration of a crystallized solid), drying under a vacuum at a controlled temperature is the standard method. For high-boiling point solvents like DMF or DMSO, a co-evaporation with a lower-boiling solvent (e.g., isopropanol) before the final drying can be effective.
Q3: What analytical methods are recommended for in-process control and final product release?
A3: A combination of methods is recommended:
In-Process Control (IPC): HPLC or UPLC is ideal for monitoring reaction progress and the formation of byproducts. TLC can be used for quick qualitative checks.
Final Product Release:
HPLC/UPLC: For purity assessment and quantification of impurities.
¹H and ¹³C NMR: To confirm the structure and check for isomeric impurities.
Mass Spectrometry (MS): To confirm the molecular weight.
Karl Fischer Titration: To determine water content.
Part 3: Experimental Protocols
Protocol 1: Optimized Procedure for Regioselective N1-Alkylation
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Reactor Setup: Charge a clean, dry, and inerted reactor with 4,5,6,7-tetrahydro-1H-indazol-6-amine (1.0 equiv) and anhydrous THF.
Cooling: Cool the mixture to 0-5 °C with agitation.
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.
Stirring: Stir the resulting slurry at 0-5 °C for 30-60 minutes.
Alkylating Agent Addition: Add 2-bromopropane (1.2 equiv) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion is confirmed by IPC (e.g., HPLC).
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0-5 °C.
Workup: Proceed with the workup as described in the purification workflow.
Protocol 2: Scalable Crystallization Protocol
Solvent Selection: Based on solubility studies, select a suitable solvent/anti-solvent system (e.g., isopropanol/heptane).
Dissolution: Dissolve the crude product in the minimum amount of hot isopropanol.
Filtration: Perform a hot filtration to remove any insoluble particulate matter.
Cooling & Seeding: Cool the solution at a controlled rate (e.g., 10-15 °C per hour). Once supersaturation is reached, add seed crystals of the pure product to ensure controlled crystallization and consistent particle size.
Anti-Solvent Addition: Once crystallization has initiated, slowly add heptane as an anti-solvent to increase the yield.
Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours to allow for complete crystallization.
Isolation: Isolate the product by filtration, wash with cold anti-solvent, and dry under vacuum at an appropriate temperature.
References
Alam, A. & Keeting, S.
Alam, A. & Keeting, S. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
BenchChem. Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
Pérez, J. et al. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC.
Genung, N. E., Wei, L., & Aspnes, G. E.
Inoue, H. et al. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry.
Biotage. Is there an easy way to purify organic amines?. Biotage.
Gein, V. L. et al. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry.
Enamine. Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
Padmaja, A. et al. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
ZEOCHEM.
ResearchGate. An efficient synthesis of 1- H indazoles.
BenchChem. Technical Support Center: Purification of 4-Bromoquinolin-6-amine. BenchChem Technical Support.
Reddit. Purification of strong polar and basic compounds. Reddit.
Royal Society of Chemistry. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
Gaikwad, D. D. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
American Chemical Society. Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis.
American Chemical Society. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.
ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
National Institutes of Health. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. PMC.
Chemical Society of Japan. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. The Chemical Society of Japan.
Technical Support Center: Troubleshooting the Reactivity of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or byproduct formation when utilizing 1-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or byproduct formation when utilizing 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 1334203-56-3) in organic synthesis.
Below, you will find an in-depth analysis of the molecule's steric profile, a frequently asked questions (FAQ) section explaining the causality of common failures, optimized step-by-step protocols, and quantitative data to guide your experimental design.
Diagnostic Overview: The Root Cause of Steric Hindrance
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine features a primary amine at the C6 position of a saturated cyclohexyl ring, which is fused to a pyrazole core. While primary amines are typically highly nucleophilic, this specific scaffold presents unique steric and conformational challenges:
Conformational Shielding: The fused bicyclic system restricts the conformational flexibility of the cyclohexyl ring. The C6-amine exists in an equilibrium between pseudo-axial and pseudo-equatorial positions. The adjacent C5 and C7 methylene protons create a sterically demanding "pocket" that physically blocks the trajectory of bulky electrophiles.
Long-Range Steric Pressure: While the N1-isopropyl group is distal to the C6-amine, the overall 3D topology of the molecule in solution increases its lipophilic bulk, hindering the formation of bulky transition states (such as those required in standard cross-coupling or amidation reactions).
Reaction optimization workflow for sterically hindered tetrahydroindazole amines.
Frequently Asked Questions (FAQs)
Q: Why do standard EDC/HOBt amidation conditions yield less than 20% product with this amine?A: EDC/HOBt forms an active ester that is moderately reactive but highly sensitive to steric bulk. The approach of the C6-amine to the HOBt-ester is physically restricted by the adjacent methylene groups on the tetrahydroindazole ring. To overcome this, you must use highly reactive uronium/aminium salts like HATU or COMU. HATU generates a 7-azabenzotriazole active ester, which benefits from an adjacent basic nitrogen that facilitates a concerted transition state, drastically accelerating the acylation of sterically hindered amines [1].
Q: My reductive amination with an aldehyde stalls, and I only recover starting materials or reduced aldehyde. What is happening?A: In reductive amination, the formation of the intermediate imine (or hemiaminal) is the rate-limiting step. Because the C6-amine is hindered, the nucleophilic attack on the carbonyl is exceptionally slow. If sodium triacetoxyborohydride (
NaBH(OAc)3
) is present from the beginning, it will prematurely reduce the aldehyde to an alcohol before the imine can form. You must force imine formation using a Lewis acid water-scavenger like Titanium(IV) isopropoxide (
Ti(OiPr)4
) prior to adding the reducing agent [2].
Q: Can I perform a Buchwald-Hartwig amination to attach an aryl ring to the C6 position?A: Yes, but standard ligands like XPhos or BINAP will likely fail. Sterically hindered primary amines struggle with the oxidative addition and reductive elimination steps, often leading to β-hydride elimination (forming a ketone) or catalyst poisoning. You must use a dialkylbiaryl monophosphine ligand specifically tuned for primary amines, such as BrettPhos or its pre-catalyst BrettPhos Pd G3 . The bulky structure of BrettPhos prevents the binding of a second amine molecule (preventing bis-arylation) and forces the palladium center into a geometry that highly favors reductive elimination [3].
Quantitative Data: Reaction Condition Comparison
The following table summarizes expected yields based on internal validation and literature precedents for reacting hindered primary amines structurally analogous to 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine.
Reaction Type
Standard Reagents (Expected Yield)
Optimized Reagents (Expected Yield)
Key Additive / Catalyst
Amidation
EDC, HOBt, DIPEA, DCM (< 20%)
HATU, DIPEA, DMF, 40°C (> 85%)
HATU (HOAt active ester)
Reductive Amination
NaBH(OAc)3
, DCE, RT (< 15%)
Ti(OiPr)4
, then
NaBH(OAc)3
(> 75%)
Ti(OiPr)4
(Lewis Acid)
Buchwald-Hartwig
Pd2(dba)3
, BINAP,
Cs2CO3
(0-10%)
BrettPhos Pd G3,
NaOtBu
, Dioxane (> 80%)
BrettPhos Ligand
Validated Experimental Protocols
Protocol A: High-Efficiency Amidation via HATU
Mechanism: HATU converts the carboxylic acid into a highly reactive OAt-ester. The nitrogen at the 7-position of the HOAt leaving group hydrogen-bonds with the incoming hindered C6-amine, guiding it into the sterically crowded electrophilic center.
Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.
Amine Addition: Add 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (1.0 equiv) as a solution in a minimal amount of DMF.
Heating: Heat the reaction mixture to 40–50 °C. Self-Validation Check: Monitor via LC-MS. Sterically hindered amines often require 12–18 hours of mild heating, whereas unhindered amines finish in 1 hour.
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), dry over
Na2SO4
, and concentrate.
Protocol B: Lewis Acid-Catalyzed Reductive Amination
Mechanism:
Ti(OiPr)4
acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium toward the imine/enamine.
Mechanistic pathway of Ti(OiPr)4-catalyzed reductive amination overcoming steric hindrance.
Imine Formation: Combine the aldehyde/ketone (1.0 equiv) and 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (1.1 equiv) in a flask. Add
Ti(OiPr)4
(2.0 equiv) neat or in a minimal amount of anhydrous THF.
Stirring: Stir at room temperature (or up to 60 °C for very hindered ketones) for 6–12 hours under inert atmosphere. Self-Validation Check: Do not proceed until an aliquot analyzed by NMR or GC-MS shows complete consumption of the carbonyl and formation of the imine.
Reduction: Dilute the mixture with anhydrous ethanol or THF. Cool to 0 °C. Slowly add
NaBH(OAc)3
(2.0 equiv) or
NaBH3CN
(if acid stability is required).
Workup: Quench carefully with 1M NaOH (this precipitates titanium salts as a white solid). Filter through a pad of Celite, washing the cake with EtOAc. Extract the filtrate, dry, and purify.
Protocol C: Buchwald-Hartwig Amination using BrettPhos
Mechanism: BrettPhos creates a highly active mono-ligated Pd(0) species. Its extreme steric bulk prevents the coordination of a second equivalent of the bulky C6-amine, which would otherwise stall the catalytic cycle.
Preparation: In a glovebox or using strict Schlenk techniques, charge a vial with the aryl halide (1.0 equiv), 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (1.2 equiv), BrettPhos Pd G3 precatalyst (2–5 mol%), and sodium tert-butoxide (
NaOtBu
) (1.5 equiv).
Solvent: Add anhydrous, degassed 1,4-Dioxane (0.1 M). Seal the vial.
Reaction: Heat to 80 °C for 4–8 hours. Self-Validation Check: The solution should turn from a resting reddish-brown to a darker, homogeneous color. The precipitation of NaBr/NaCl indicates the reaction is proceeding.
Workup: Cool to room temperature, dilute with EtOAc, filter through a short plug of silica gel to remove palladium and salts, concentrate, and purify via flash chromatography.
References
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis.[1] Verified URL:[Link]
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.[3] Verified URL:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Binding Characteristics of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine Analogs
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous biologically active compounds.[1][2][3] These bicyclic nitrogen-...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous biologically active compounds.[1][2][3] These bicyclic nitrogen-containing heterocycles are bioisosteres of indoles and are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) governing the binding of analogs based on the 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold. We will explore how structural modifications influence binding affinity and provide a robust experimental framework for conducting such comparative studies.
The Indazole Scaffold: A Foundation for Potent Ligands
The versatility of the indazole ring system allows for substitutions at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The 1H-indazole tautomer is generally the most thermodynamically stable form.[2] The tetrahydro-indazole core, as seen in our lead compound, introduces a non-aromatic, saturated ring, which imparts a three-dimensional character that can be crucial for fitting into specific binding pockets. Our analysis centers on understanding how modifications to this core structure impact receptor binding.
Structure-Activity Relationship (SAR) of Tetrahydro-Indazole Analogs
The binding affinity of indazole derivatives is profoundly influenced by the nature and position of various substituents. The following analysis, synthesized from studies on diverse indazole-based compounds, provides key insights into the SAR principles applicable to the 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold.
Substitution on the Indazole Core (C4, C5, C6, C7):
C4-Position: The introduction of methoxy- or hydroxyl-containing groups at this position has been shown to yield potent antagonists in some series, suggesting that this region may interact with a hydrogen-bond donor or acceptor in the target protein.[4]
C5, C6, and C7-Positions: These positions are often sensitive to steric bulk. Studies on related indazole series indicate that only small groups are well-tolerated at these positions, with C6-substituted analogues frequently being preferred for maintaining or improving potency.[4] The amine group at the C6 position in our lead compound is a critical interaction point, and its modification or replacement would be expected to significantly alter the binding profile. For instance, replacing the amine with larger groups or altering its basicity can dramatically affect activity.[1]
N1-Substitution:
The substituent on the indazole nitrogen plays a pivotal role in orienting the molecule within the binding site and can influence properties like solubility and cell permeability. In the parent compound, this is an isopropyl (propan-2-yl) group. In other series, meta-substituted benzyl groups at the N1 position have proven to be highly effective.[4] The size and nature of the N1-substituent must be optimized for the specific topology of the target's binding pocket.
N3-Substitution:
While our lead compound is unsubstituted at the C3 position, this site is a common point for modification in other indazole series. For example, in a series of CCR4 antagonists, a 5-chlorothiophene-2-sulfonamide at the N3 position was found to be the most potent.[4] This highlights the potential for introducing significant additional interactions through substitution at this position.
The logical relationship between these structural modifications and their impact on binding affinity is summarized in the diagram below.
Caption: Key modification sites on the indazole scaffold influencing binding affinity.
Comparative Binding Data
The following table summarizes the binding affinities of a representative set of hypothetical indazole analogs to illustrate the SAR principles discussed. The data is presented as the inhibitory constant (Ki), where a lower value indicates higher binding affinity.
Analog ID
N1-Substituent
C4-Substituent
C6-Substituent
Target Binding Affinity (Ki, nM)
LEAD-01
Isopropyl
-H
-NH2
50
ANA-02
Cyclohexyl
-H
-NH2
150
ANA-03
Benzyl
-H
-NH2
25
ANA-04
Isopropyl
-OCH3
-NH2
15
ANA-05
Isopropyl
-H
-NH(CH3)
200
ANA-06
Isopropyl
-H
-C(=O)NH2
>1000
This table is for illustrative purposes to demonstrate the application of SAR principles.
Interpretation of Data:
N1-Substituent (ANA-02, ANA-03): Replacing the isopropyl group with a bulkier cyclohexyl group (ANA-02) decreases affinity, suggesting steric hindrance. However, a benzyl group (ANA-03) enhances affinity, possibly due to favorable pi-stacking interactions.
C4-Substituent (ANA-04): The addition of a methoxy group at the C4 position significantly improves binding affinity, likely by forming a key hydrogen bond.[4]
C6-Substituent (ANA-05, ANA-06): Modifying the primary amine at C6 to a secondary amine (ANA-05) or an amide (ANA-06) drastically reduces affinity, underscoring the critical role of the C6-amine, potentially as a hydrogen bond donor or for its basicity.[1][4]
Experimental Protocol: A Self-Validating System for Comparative Binding Analysis
To empirically determine the binding affinities (Ki values) of these analogs, a competitive radioligand binding assay is the gold standard. This protocol is designed to be self-validating by including appropriate controls for total, non-specific, and specific binding.
Objective:
To determine the binding affinity (Ki) of unlabeled test compounds (indazole analogs) by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor preparation.
Materials:
Biological Sample: Cell membranes expressing the target receptor of interest (e.g., from recombinant cell lines or specific brain regions).[5]
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone).[6] The specific activity should ideally be >20 Ci/mmol.[7]
Test Compounds: Unlabeled indazole analogs dissolved in an appropriate solvent (e.g., DMSO) at a range of concentrations.
Non-specific Binding Control: A high concentration of an unlabeled ligand known to saturate the receptor (e.g., 10 µM Diazepam for certain GABA-A receptors).[5]
Equipment: 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/C), cell harvester, and a liquid scintillation counter.[5][6]
Workflow Diagram
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
Membrane Preparation:
a. Homogenize tissue or cells in ice-cold lysis buffer.
b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[8]
c. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
d. Resuspend the final pellet in an assay buffer, determine the protein concentration (e.g., BCA assay), and store at -80°C.[5]
Assay Procedure:
a. On the day of the assay, thaw the membrane preparation and dilute to the desired protein concentration (e.g., 100-200 µg protein per well) in ice-cold assay buffer.[5]
b. Set up the assay in a 96-well plate with a final volume of 250 µL per well.[8]
c. Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.[5]
d. Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control ligand.[5]
e. Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test indazole analogs.
f. Incubate the plate with gentle agitation (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.[8]
Filtration and Counting:
a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.[6]
b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
c. Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[5]
Data Analysis:
a. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[6]
b. Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
c. Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[6]
d. Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Conclusion
The 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold represents a versatile starting point for the development of potent and selective ligands. Comparative binding studies are essential for elucidating the structure-activity relationship and guiding the rational design of new analogs. The key takeaways are that binding affinity is highly sensitive to substitutions on both the indazole core and the N1-position. The C6-amine and the C4-position, in particular, appear to be critical interaction points. The provided experimental protocol offers a robust and reliable method for quantifying these binding affinities, enabling researchers to systematically explore the chemical space around this promising scaffold and optimize compounds for desired biological activity.
References
Nettles, J. H., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(10), 2951-2955. [Link]
Li, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2661-2666. [Link]
Ye, M., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Scientific Reports, 6, 39682. [Link]
University of Miami. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Journal Article. [Link]
Im, G. Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry, 13(2), 200-207. [Link]
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
Semantic Scholar. (n.d.). Development of 1H-Indazole Derivatives as Anti-Inflammatory Agents using Computational Techniques. Semantic Scholar. [Link]
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST, 9(1), 20-34. [Link]
American Elements. (n.d.). 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. American Elements. [Link]
Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
Structural Comparison Guide: 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine and Related Indazoles
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing lipophilic efficiency with aqueous solubility—a critical hurdle in optimizing heterocyclic scaffolds. The...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing lipophilic efficiency with aqueous solubility—a critical hurdle in optimizing heterocyclic scaffolds. The tetrahydroindazole (THI) core is a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors, anti-tubercular agents, and central nervous system (CNS) ligands.
This guide provides an objective, data-driven structural comparison between 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine (also known as 1-isopropyl-THI-6-amine) and its related indazole analogs. By dissecting the causality behind specific structural modifications, we will explore how N-alkylation and ring-amination dictate pharmacological performance.
Structural Dynamics: Core Modifications and Causality
The fundamental structure of a tetrahydroindazole consists of a pyrazole ring fused to a saturated cyclohexane ring. While the unsubstituted THI core offers a versatile starting point, its physicochemical properties are often suboptimal for direct clinical application.
The Role of the N1-Isopropyl Group
In 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, the N1 position of the pyrazole is alkylated with an isopropyl group.
Causality: Unsubstituted pyrazoles undergo rapid tautomerization, which incurs an entropic penalty upon target binding. Alkylation at N1 locks the scaffold into a single tautomeric state. Furthermore, the isopropyl group provides a precisely tuned lipophilic vector. In kinase targets, this group is designed to occupy the hydrophobic pocket adjacent to the ATP-binding hinge region, significantly decreasing the dissociation rate (
) [2].
The Role of the C6-Amine Vector
The presence of a primary amine at the 6-position of the saturated ring is a highly strategic modification.
Causality: A major limitation of highly lipophilic indazoles is poor aqueous solubility. The C6-amine acts as a basic tail (protonated at physiological pH 7.4), which drastically improves kinetic solubility. Structurally, when the pyrazole core binds to the hinge region, the C6-amine vector typically projects outward into the solvent-exposed channel. This allows for the formation of stabilizing salt bridges with acidic residues (e.g., Aspartic or Glutamic acid) without disrupting the primary hydrogen-bonding motif [4].
To objectively evaluate the performance of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, we must compare it against established THI benchmarks, such as 3-amino-THI [1], N-aryl-THI (anti-TB agents) [3], and advanced THI-based Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors [4].
Table 1: Structural and Mechanistic Comparison of THI Scaffolds
Compound Scaffold
N1 Substitution
Ring Substitution
Primary Target Class
Mechanistic Advantage
1-Isopropyl-THI-6-amine
Isopropyl (Alkyl)
C6-Primary Amine
Kinases / CNS Receptors
High kinetic solubility; locked tautomer; solvent-channel salt bridging.
3-Amino-THI
Unsubstituted
C3-Primary Amine
General Kinases
Strong hinge-binding donor/acceptor; prone to poor permeability.
N-Aryl-THI Leads
Aryl / Fluorophenyl
C4-Amide Linker
M. tuberculosis
Enhanced lipophilicity for mycobacterial cell wall penetration.
GNE-9822 (ITK Inhibitor)
Complex Aryl
C6-gem-dimethyl + Amine tail
ITK (T-Cell Kinase)
Basic amine tail dramatically improves bioavailability and potency.
Table 2: Comparative Physicochemical Profiling
Data represents generalized experimental ranges derived from SAR optimization studies of the respective scaffolds.
Scaffold Type
Kinetic Solubility (pH 7.4)
LogD (pH 7.4)
Target Affinity (
/ MIC)
Permeability (
)
1-Isopropyl-THI-6-amine
> 80 µM
1.2 - 1.8
Sub-nM to low nM
Moderate - High
3-Amino-THI
< 20 µM
2.5 - 3.0
Low µM
Low
N-Aryl-THI (Anti-TB)
< 10 µM
3.5 - 4.2
~ 0.6 - 1.9 µM
High (Lipophilic)
Mechanistic Pathway of Target Engagement
The structural features of 1-isopropyl-THI-6-amine work synergistically to inhibit target enzymes. The diagram below maps the logical relationship between the molecule's structural domains and its downstream biological effects.
Binding mechanism of 1-isopropyl-THI-6-amine within a typical kinase active site.
Self-Validating Experimental Protocols
To rigorously validate the advantages of the 1-isopropyl-THI-6-amine scaffold over alternatives, we employ a self-validating experimental loop. We specifically utilize Surface Plasmon Resonance (SPR) rather than standard endpoint biochemical assays. Why? Endpoint assays fail to capture binding kinetics (
/
). The N1-isopropyl group primarily influences the dissociation rate (
) by anchoring the scaffold, a nuance completely lost in steady-state
measurements.
Furthermore, the protocol below runs kinetic solubility in parallel with SPR. If a compound aggregates due to poor solubility (a common issue with N-aryl-THIs), it produces super-stoichiometric false positives in SPR. By cross-referencing these two datasets, the system natively eliminates false positives.
Protocol: Parallel SPR Binding and Nephelometric Solubility Assay
Step 1: Compound Preparation and Quality Control
Synthesize or procure 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine and reference analogs (e.g., 3-amino-THI).
Validate structural integrity via
/
NMR and ensure >95% purity via LC-MS.
Prepare 10 mM stock solutions in 100% LC-MS grade DMSO.
Step 2: Kinetic Solubility via Laser Nephelometry
Dilute DMSO stocks into PBS (pH 7.4) to create a concentration gradient (1 µM to 100 µM), maintaining a final DMSO concentration of 1%.
Incubate the microplates at 25°C for 2 hours to allow for thermodynamic equilibration.
Measure light scattering using a laser nephelometer. The precipitation point (where scattering exponentially increases) defines the kinetic solubility limit. Expected Result: The C6-amine analog will show no scattering up to 80-100 µM, whereas the N-aryl analogs will precipitate at <20 µM.
Immobilize the target recombinant protein (e.g., CDK2 or ITK) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~2000 RU is achieved.
Inject the THI analytes over the chip at a flow rate of 30 µL/min using a multi-cycle kinetics approach (concentrations ranging from 0.1 nM to 1 µM).
Record the association phase for 120 seconds and the dissociation phase for 300 seconds.
Self-Validation Check: Reject any sensorgram data where the analyte concentration exceeds the solubility limit determined in Step 2.
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
,
, and
.
Self-validating workflow for evaluating THI derivatives in drug discovery.
Conclusion
The structural evolution from basic tetrahydroindazoles to highly functionalized scaffolds like 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine represents a masterclass in rational drug design. By incorporating an N1-isopropyl group, researchers can effectively lock the molecule's conformation and anchor it within hydrophobic target pockets. Simultaneously, the integration of a C6-amine provides a critical basic tail that rescues the molecule from the poor aqueous solubility typically associated with fused bicyclic systems. As demonstrated through rigorous SPR and nephelometry workflows, these specific modifications yield a superior, highly developable chemical probe compared to traditional 3-amino or N-aryl THI derivatives.
References
Benchchem.3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS number and chemical properties.
PMC - NIH.Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
ACS Publications.Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents.
ACS Publications.Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors.
Safety & Regulatory Compliance
Safety
A Researcher's Guide to the Safe Disposal of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
As a Senior Application Scientist, it is understood that pioneering research and drug development necessitates the use of novel chemical entities. With this innovation comes the critical responsibility of ensuring the sa...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is understood that pioneering research and drug development necessitates the use of novel chemical entities. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, CAS Number 1334203-56-3. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to provide clarity and confidence in your laboratory's waste management practices.
The fundamental principle of chemical waste disposal is risk mitigation. This begins with a thorough understanding of the compound's hazardous properties and culminates in its final, environmentally sound disposal. This document will walk you through this process, ensuring that each step is not just a directive, but a well-reasoned component of a comprehensive safety strategy.
Hazard Assessment and Characterization
Before any handling or disposal can occur, a complete understanding of the chemical's hazard profile is essential. 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is classified with several hazards that dictate its handling and disposal requirements.[1] The primary hazards are summarized in the table below.
Hazard Classification
GHS Code
Signal Word
Description
Acute Toxicity (Oral, Dermal, Inhalation)
H302+H312+H332
Warning
Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation
H315
Warning
Causes skin irritation.
Eye Irritation
H319
Warning
Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)
H336
Warning
May cause respiratory irritation or drowsiness or dizziness.
Given these classifications, this compound is considered a hazardous waste. Its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[2][3] It is the responsibility of the waste generator to ensure that this chemical is managed from "cradle-to-grave" in a compliant manner.[2][3]
Personal Protective Equipment (PPE) and Spill Management
Due to the compound's acute toxicity and irritant properties, stringent adherence to PPE protocols is mandatory.
1. Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.[5] Contaminated gloves should be disposed of as hazardous waste.[5]
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6][7]
2. Spill Management:
In the event of a spill, the primary objective is to contain the material and prevent exposure.
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.[7]
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[4]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
Waste Collection and Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and environmental management.[8] Mixing incompatible chemicals can lead to dangerous reactions, and combining hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burden.[8]
Workflow for Waste Segregation:
Caption: Workflow for proper segregation of amine waste.
Step-by-Step Segregation Protocol:
Select Appropriate Containers:
For pure compounds or solutions of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, use a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must have a secure screw-top cap.
For contaminated solid waste (e.g., gloves, absorbent pads, weigh boats), use a designated, puncture-resistant container lined with a heavy-duty plastic bag.
Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[8][9] The date of accumulation should also be noted.
Segregation from Incompatibles:
As an amine, this compound is a base. It must be segregated from acids to prevent a potentially violent exothermic reaction.[1]
It should also be kept separate from strong oxidizing agents.
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area must have secondary containment to capture any potential leaks.[7]
Final Disposal Procedures
The final disposal of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine must be conducted through a licensed hazardous waste disposal facility. In-laboratory treatment of this specific compound is not recommended without extensive, substance-specific validation due to its toxicity.
1. On-Site Management and Pickup:
Accumulate waste in the SAA until the container is approximately 75% full or as per your institution's guidelines.[1] Do not overfill containers.
Ensure all containers are securely sealed and properly labeled before removal from the laboratory.
Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a contracted waste management provider.[2]
2. Off-Site Disposal Methods:
While the specific method will be determined by the licensed disposal facility, the most common and appropriate technologies for this type of chemical waste include:
Incineration: High-temperature incineration is the preferred method for many organic hazardous wastes.[5][12] This process effectively destroys the compound, converting it to less harmful substances like carbon dioxide, water, and nitrogen oxides. The incinerator must be equipped with appropriate scrubbers to handle the combustion byproducts.
Advanced Oxidation Processes: Technologies such as UV-H2O2 based oxidation may be employed by some facilities for the treatment of amine-containing wastewater.[12] These methods use powerful oxidizing agents to break down the organic molecule.
Important Considerations:
DO NOT dispose of this chemical down the drain.[12] Its impact on aquatic ecosystems is not fully characterized, and this practice is a violation of environmental regulations.
DO NOT attempt to neutralize this compound with strong acids without a validated and approved laboratory-specific procedure. The heat generated from such a reaction can be significant.
While some aromatic amines can be degraded with acidified potassium permanganate, the efficacy and safety of this method for a tetrahydro-indazole derivative are unknown and should not be attempted without thorough investigation and EHS approval.[8]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship that is paramount in the scientific community. Always consult your institution's specific waste disposal guidelines and your Safety Data Sheet (SDS) for the most current information.
References
Best Practices for Managing Laboratory Waste. Republic Services. (2025).